2-Fluoro-5-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNKKZHZGDZSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560464 | |
| Record name | 1-Fluoro-2-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-16-0 | |
| Record name | 1-Fluoro-2-methoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-2-methoxy-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-nitroanisole (CAS 454-16-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitroanisole, with the Chemical Abstracts Service (CAS) registry number 454-16-0, is a key aromatic intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, namely the presence of a fluorine atom, a nitro group, and a methoxy group on a benzene ring, impart specific reactivity that makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Properties
This compound is typically a light yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Melting Point | 66-71 °C | [1] |
| Boiling Point | 272 °C at 760 mmHg | [2] |
| Appearance | Light yellow solid/powder | [1] |
| Solubility | Moderately soluble in common organic solvents. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling.
IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group (NO₂) stretching vibrations, C-F stretching, and C-O stretching of the methoxy group.
MS (Mass Spectrometry): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Synthesis and Purification
The most common laboratory and industrial synthesis of this compound involves the methylation of 2-fluoro-5-nitrophenol.[1]
General Synthesis Workflow
Detailed Experimental Protocol
A representative experimental procedure for the synthesis of this compound is as follows:
-
To a solution of 2-fluoro-5-nitrophenol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate (1.1-1.5 equivalents).[3]
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide salt.
-
Add a methylating agent, such as dimethyl sulfate (1.05-1.2 equivalents), dropwise to the reaction mixture.[3]
-
Heat the reaction mixture to a temperature between 60-100°C and monitor the progress of the reaction by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).[3]
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.[3]
-
Collect the solid by filtration, wash it thoroughly with water, and dry it under vacuum.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or petroleum ether.[3] Purity levels exceeding 99.5% can be achieved through careful purification.[4]
Reactivity and Key Transformations
The chemical reactivity of this compound is primarily governed by the interplay of its three functional groups.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the carbon atom bearing the fluorine. The fluorine atom serves as a good leaving group, facilitating SₙAr reactions with a variety of nucleophiles.
Experimental Protocol for SₙAr with an Amine:
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.
-
Add the desired amine (1.1-1.5 equivalents) and a base such as potassium carbonate or triethylamine (2 equivalents).
-
Heat the reaction mixture, typically between 50-100°C, and monitor its progress by TLC.
-
After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 4-fluoro-3-methoxyaniline. This transformation is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. Common reducing agents include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.
While specific, publicly disclosed synthetic routes for all commercial drugs are not always available, the structural motif of this compound is found in precursors to several important classes of drugs, including kinase inhibitors used in oncology.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[3]
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area with plenty of water.
Conclusion
This compound is a fundamentally important building block in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this versatile intermediate in their synthetic endeavors.
References
2-Fluoro-5-nitroanisole molecular structure and IUPAC name
An In-depth Technical Guide to 2-Fluoro-5-nitroanisole
Molecular Structure and Nomenclature
This compound, a key intermediate in organic synthesis, possesses a unique molecular architecture that underpins its reactivity and utility in various chemical transformations. This section provides a detailed overview of its structure and systematic naming according to IUPAC conventions.
IUPAC Name: 1-Fluoro-2-methoxy-4-nitrobenzene[1]
Synonyms: this compound, 4-Fluoro-3-methoxynitrobenzene, 1-Fluoro-2-methoxy-4-nitro-benzene[1][2]
The molecule consists of a benzene ring substituted with three functional groups: a fluorine atom, a methoxy group (-OCH₃), and a nitro group (-NO₂). The numbering of the benzene ring is determined by IUPAC nomenclature rules, which prioritize the principal functional group or, in this case, alphabetical order when substituents have the same priority.
Below is a two-dimensional representation of the molecular structure of this compound, generated using the Graphviz DOT language.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₃ | [3] |
| Molecular Weight | 171.13 g/mol | [3] |
| CAS Number | 454-16-0 | |
| Appearance | Light yellow solid/powder to crystal | |
| Melting Point | 66-71 °C | |
| Boiling Point | 272 °C at 760 mmHg | [4] |
| Purity | ≥98% |
Experimental Protocols
The synthesis of this compound is a critical process for its use as an intermediate. A common and effective method involves the methylation of 2-fluoro-5-nitrophenol.
Synthesis via Methylation of 2-Fluoro-5-nitrophenol
This procedure details the synthesis of this compound from 5-fluoro-2-nitrophenol using dimethyl sulfate as the methylating agent.
Materials:
-
5-fluoro-2-nitrophenol
-
N,N-dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
Procedure:
-
In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.[5]
-
Heat the mixture to 60 °C.[5]
-
Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over a period of 2-3 hours.[5]
-
After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.[5]
-
Monitor the reaction progress using gas chromatography (GC) until the content of 5-fluoro-2-nitrophenol is below 0.5%.[5]
-
Cool the reaction mixture to 50 °C to precipitate the monomethyl potassium sulfate salt.[5]
-
Filter the mixture and subject the filtrate to decompression distillation to recover the DMF, yielding 2-nitro-5-fluoroanisole as a yellow oily liquid.[5]
The product can be analyzed by GC, with expected purity of around 99.5% and a yield of approximately 94.1%.[5]
The logical workflow for this synthesis is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a versatile building block in the synthesis of complex organic molecules. Its functional groups can be modified to introduce specific properties into target molecules, making it valuable in several sectors.
-
Pharmaceutical Industry: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).
-
Agrochemicals: This compound is used to create advanced pesticides and herbicides.
-
Material Science: The unique electronic and chemical properties imparted by the fluorine and nitro groups make it valuable in the development of specialty materials, dyes, and electronic chemicals.
The relationship between this compound and its primary application areas is depicted in the following signaling pathway-style diagram.
Caption: Applications of this compound.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is classified as harmful and an irritant. Detailed safety information is available from suppliers.
References
- 1. 1-Fluoro-2-methoxy-4-nitrobenzene | C7H6FNO3 | CID 14451968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 454-16-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-nitroanisole from 2-fluoro-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient method for the synthesis of 2-Fluoro-5-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries. The described protocol is based on the O-methylation of 2-fluoro-5-nitrophenol.
Reaction Principle
The synthesis proceeds via a Williamson ether synthesis, a well-established method for preparing ethers.[1][2] In this reaction, the phenolic proton of 2-fluoro-5-nitrophenol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the methylating agent in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired this compound.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the synthesis.
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| 2-Fluoro-5-nitrophenol | C₆H₄FNO₃ | 157.10 | 3.20 | 500 |
| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 3.36 | 424 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 3.50 | 483 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 2500 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Initial Temperature | 60 °C |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 5-6 hours |
| Product Yield | 94.1%[4] |
| Product Purity (GC) | 99.5%[4] |
Table 3: Physical Properties of this compound
| Property | Value |
| CAS Number | 454-16-0 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 66-71 °C |
Experimental Protocol
This protocol is adapted from established procedures for the methylation of nitrophenols.[4]
Materials:
-
2-fluoro-5-nitrophenol (500 g, 3.20 mol)
-
Anhydrous potassium carbonate (483 g, 3.50 mol)[4]
-
Dimethyl sulfate (424 g, 3.36 mol)[4]
-
N,N-dimethylformamide (DMF) (2500 g)[4]
-
5L four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel
Procedure:
-
Reaction Setup: In a 5L four-necked flask, combine 2-fluoro-5-nitrophenol (500 g, 3.20 mol), anhydrous potassium carbonate (483 g, 3.50 mol), and N,N-dimethylformamide (DMF) (2500 g).[4]
-
Initial Heating: Heat the mixture to 60 °C with stirring.[4]
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (424 g, 3.36 mol) dropwise over a period of 2-3 hours, maintaining the temperature at 60 °C.[4]
-
Reaction: After the addition is complete, raise the temperature to 90-100 °C and maintain for 5-6 hours.[4]
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the concentration of 2-fluoro-5-nitrophenol is below 0.5%.[4]
-
Workup:
-
Product Isolation: The residue from the distillation is the crude this compound, which is obtained as a yellow oily liquid (515 g).[4] Further purification can be achieved by recrystallization if necessary.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reaction Signaling Pathway
Caption: Simplified reaction mechanism for O-methylation.
References
physical and chemical properties of 2-Fluoro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitroanisole, with the CAS number 454-16-0, is a key chemical intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene ring, makes it a versatile building block in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and experimental protocols related to this compound.
Physicochemical Properties
This compound is typically a light yellow to yellow solid. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | Light yellow solid | |
| Melting Point | 66-71 °C | |
| Boiling Point | 272 °C | |
| Density (predicted) | 1.321 ± 0.06 g/cm³ | |
| Solubility | Slightly soluble in chloroform and methanol. |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the methylation of 2-fluoro-5-nitrophenol.
Experimental Protocol: Methylation of 2-fluoro-5-nitrophenol
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-fluoro-5-nitrophenol
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Petroleum ether
-
Sodium sulfate (Na₂SO₄)
-
Brine solution (saturated NaCl)
Procedure:
-
In a 5L four-necked flask, combine 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.
-
Heat the mixture to 60 °C.
-
Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over a period of 2-3 hours.
-
After the addition is complete, raise the temperature to 90-100 °C and maintain the reaction for 5-6 hours. Monitor the reaction progress using gas chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.
-
Cool the reaction mixture to 50 °C to allow the precipitation of monomethyl potassium sulfate salt.
-
Filter the mixture and recover the DMF from the filtrate by decompression distillation. This will yield 2-nitro-5-fluoroanisole as a yellow oily liquid.
-
For purification, separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water (1000 ml), followed by a brine solution (50 g NaCl in 500 ml water).
-
Dry the organic layer over sodium sulfate.
-
Distill off the solvent under vacuum.
-
Add 1000 ml of petroleum ether to the residue and cool the mixture to below 10°C, stirring for 30 minutes.
-
Filter the solid, wash with petroleum ether (200 ml), and dry at 50-60°C for 3-5 hours to obtain the purified product.[2]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the methoxy protons and the three aromatic protons. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C-NO₂ stretching vibrations (typically around 1520 cm⁻¹ and 1350 cm⁻¹), C-O-C stretching of the anisole group (around 1250 cm⁻¹ and 1030 cm⁻¹), and C-F stretching (around 1200-1100 cm⁻¹). Aromatic C-H stretching and C=C bending vibrations would also be present.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), or a methyl radical (CH₃).
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to its reactive functional groups. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups.
Its primary applications are in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The structural motifs present in this compound are found in a number of drug candidates.
-
Agrochemicals: It serves as a building block for the creation of novel pesticides and herbicides.
-
Specialty Chemicals and Materials: The unique electronic properties conferred by the fluoro and nitro groups make it useful in the development of dyes and other specialty materials.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.
Logical Relationship of Properties, Synthesis, and Application
Caption: Interrelationship of this compound's core attributes.
References
Navigating the Solubility of 2-Fluoro-5-nitroanisole: A Technical Guide for Researchers
Introduction
2-Fluoro-5-nitroanisole is a key chemical intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. Its unique structure, featuring a fluorinated and nitrated aromatic ring, provides a versatile scaffold for further chemical modifications. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for its determination, and illustrates its role in synthetic pathways.
Chemical Identity and Physical Properties
There is some ambiguity in the literature and commercial listings regarding the CAS number for this compound. It is often cited with two different CAS numbers: 454-16-0 and 448-19-1 . Both numbers frequently refer to the same chemical structure and are associated with a range of synonyms. It is crucial for researchers to be aware of this discrepancy and to verify the identity of the compound through analytical methods regardless of the listed CAS number.
Synonyms: 5-Fluoro-2-nitroanisole, 4-Fluoro-3-methoxynitrobenzene, 1-Fluoro-2-methoxy-4-nitrobenzene.
Physical Properties:
-
Molecular Formula: C₇H₆FNO₃[1]
-
Molecular Weight: 171.13 g/mol [1]
-
Appearance: Light yellow solid or powder.
-
Melting Point: Approximately 66-71 °C.
-
Boiling Point: Approximately 272 °C at 760 mmHg.[2]
Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate a range of solubilities depending on the solvent's polarity and chemical nature. The following table summarizes the available qualitative and observational solubility information.
| Solvent | Polarity Index | Solubility | Notes |
| Chloroform (CHCl₃) | 4.1 | Slightly Soluble | - |
| Methanol (CH₃OH) | 5.1 | Slightly Soluble | - |
| Common Organic Solvents | - | Moderate | General description from literature. |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Used as a solvent in its synthesis, implying solubility. |
| Toluene | 2.4 | Soluble | Used as a solvent in its synthesis, implying solubility. |
It is strongly recommended that experimental verification of solubility be performed under the specific conditions of the intended application.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent using the equilibrium solubility method.
Materials and Equipment:
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours), ensuring constant agitation.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilute the clear filtrate with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Mandatory Visualizations
Logical Workflow for API Synthesis
This compound is a valuable starting material in multi-step syntheses of Active Pharmaceutical Ingredients. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic pathway from this compound to an API.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
While comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is limited in the public domain, its role as a crucial synthetic intermediate is well-established. The provided qualitative data and the detailed experimental protocol offer a solid foundation for researchers to determine its solubility for specific applications. A clear understanding of its solubility characteristics is essential for the successful design and execution of synthetic routes and for the development of robust and reproducible processes in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-5-nitroanisole
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-5-nitroanisole. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectral data, outlines a standard experimental protocol for data acquisition, and visualizes the molecular structure and analytical workflow.
Introduction
This compound (CAS No: 454-16-0) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its substituted aromatic structure gives rise to a distinct NMR profile, which is crucial for structural verification and purity assessment. This guide interprets the predicted ¹H and ¹³C NMR spectra, providing a foundational reference for the characterization of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Predictions are based on computational algorithms and provide a reliable estimation of experimental values. The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Signal | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| 1 | H-6 | 7.95 | dd | J(H,H) = 9.2, J(H,F) = 5.1 | 1H |
| 2 | H-4 | 7.89 | ddd | J(H,H) = 9.2, J(H,H) = 3.0, J(H,F) = 3.0 | 1H |
| 3 | H-3 | 7.27 | dd | J(H,F) = 10.5, J(H,H) = 9.2 | 1H |
| 4 | -OCH₃ | 3.98 | s | - | 3H |
dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet
Table 2: Predicted ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Signal | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| 1 | C-2 | 155.1 | d | ¹J(C,F) ≈ 250 |
| 2 | C-1 | 149.8 | d | ²J(C,F) ≈ 10 |
| 3 | C-5 | 142.0 | s | - |
| 4 | C-4 | 119.2 | d | ³J(C,F) ≈ 8 |
| 5 | C-6 | 118.0 | d | ³J(C,F) ≈ 25 |
| 6 | C-3 | 115.8 | d | ²J(C,F) ≈ 22 |
| 7 | -OCH₃ | 56.7 | q | - |
d = doublet, s = singlet, q = quartet (from attached protons in a coupled spectrum, singlet in a proton-decoupled spectrum)
Structural Assignment and Visualization
The structure of this compound with atom numbering for NMR assignments is presented below.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
Instrument Setup and Data Acquisition
-
Insertion: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Experiment: Utilize a standard single-pulse experiment.
-
Parameters: Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Experiment: Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Parameters: Typical parameters include a pulse angle of 30°, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the resulting spectrum and apply a baseline correction.
-
Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Analysis:
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
Identify peak multiplicities and measure coupling constants (J) in Hz.
-
Experimental Workflow Visualization
The logical flow for NMR-based structural elucidation is outlined in the diagram below.
Conclusion
This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, a key intermediate in chemical synthesis. The tabulated data, coupled with the standardized experimental protocol and workflow visualizations, serves as a practical resource for the structural characterization of this compound. While based on predictions, these data offer a robust framework for interpreting experimental results and ensuring compound identity and purity in a research and development setting.
The Mechanism of Nucleophilic Aromatic Substitution on 2-Fluoro-5-nitroanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a critical reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This guide provides a detailed examination of the SNAr mechanism as it pertains to 2-fluoro-5-nitroanisole, a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. The presence of a strongly electron-withdrawing nitro group and the surprisingly effective fluoride leaving group makes this molecule an excellent substrate for investigating the principles of SNAr.
Core Mechanism: The Addition-Elimination Pathway
The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions, as it involves an attack on an sp2-hybridized carbon within an aromatic system.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This initial step is typically the rate-determining step of the overall reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial to the facility of the SNAr reaction.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second, faster step, the leaving group (in this case, the fluoride ion) is expelled, and the aromaticity of the ring is restored. This results in the formation of the final substituted product.
The general mechanism is depicted below:
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
The Role of Substituents
The substituents on the aromatic ring play a pivotal role in the feasibility and rate of SNAr reactions.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO2) in this compound is a powerful electron-withdrawing group. Its presence is essential for the reaction to proceed at a reasonable rate. The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group. This stabilization lowers the activation energy of the rate-determining nucleophilic attack.
-
The Leaving Group: While fluoride is typically considered a poor leaving group in SN1 and SN2 reactions due to the strength of the carbon-fluorine bond, it is an excellent leaving group in SNAr. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond. The high electronegativity of fluorine inductively withdraws electron density from the aromatic ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Protocols
Reaction with Amine Nucleophiles:
-
To a solution of this compound (1.0 eq) in an aprotic polar solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 eq).
-
Add a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Reaction with Alkoxide Nucleophiles:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the corresponding alcohol (1.5 eq) in an anhydrous solvent like THF or DMF.
-
Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0 °C to generate the alkoxide in situ.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent and purify as described above.[1]
Quantitative Data
Specific kinetic data, such as rate constants and activation parameters for the SNAr of this compound, are not widely published. However, studies on analogous systems provide valuable insights. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine has been studied in various aprotic solvents, demonstrating the influence of solvent polarity and the occurrence of base catalysis.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) (L mol⁻¹ s⁻¹) | Reference |
| Piperidine | Toluene | 25 | Data not available for this compound | [2] |
| Piperidine | Dioxane | 25 | Data not available for this compound | [2] |
| Piperidine | Acetonitrile | 25 | Data not available for this compound | [2] |
| Piperidine | Nitromethane | 25 | Data not available for this compound | [2] |
Note: The table above is illustrative of the type of data that would be collected in a kinetic study. Specific values for this compound are not available in the cited literature.
Visualization of the Reaction Pathway
The logical progression of the SNAr reaction can be visualized as a workflow.
References
- 1. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Fluoro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-nitroanisole is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique substitution pattern on the aromatic ring, which features a strongly activating methoxy group, a deactivating ortho-, para-directing fluorine atom, and a strongly deactivating meta-directing nitro group. This guide provides a comprehensive analysis of the electrophilic substitution reactions of this compound, focusing on the prediction of regioselectivity, and offering detailed, albeit in some cases theoretical, experimental protocols. The information presented is grounded in the fundamental principles of electrophilic aromatic substitution and aims to serve as a valuable resource for professionals in organic synthesis and drug development.
Introduction to Electrophilic Substitution on this compound
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings.[1] The outcome of such reactions on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. In the case of this compound, the interplay between the methoxy (-OCH₃), fluoro (-F), and nitro (-NO₂) groups dictates the position of an incoming electrophile.
-
Methoxy Group (-OCH₃) at C1: This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via a strong +R (resonance) effect.
-
Fluoro Group (-F) at C2: Halogens are generally deactivating due to their -I (inductive) effect, but they are ortho, para-directing because of their +R effect.
-
Nitro Group (-NO₂) at C5: This is a potent deactivating group and a meta-director, withdrawing electron density from the ring through both -I and -R effects.
Regioselectivity of Electrophilic Substitution
The directing effects of the three substituents on this compound are summarized below. The positions are numbered relative to the methoxy group.
-
-OCH₃ group (at C1): Directs to positions C2, C4, and C6.
-
-F group (at C2): Directs to positions C1, C3, and C5.
-
-NO₂ group (at C5): Directs to positions C1, C3, and C5.
When multiple substituents are present, the most powerfully activating group typically controls the regioselectivity. In this molecule, the methoxy group is the strongest activator. Therefore, incoming electrophiles are expected to substitute at the positions that are ortho or para to the methoxy group and are not already occupied. The C2 position is blocked by the fluorine atom. The C6 position is ortho to the methoxy group. The C4 position is para to the methoxy group.
Considering the combined effects:
-
Position C3: Meta to -OCH₃, ortho to -F, and ortho to -NO₂. This position is highly deactivated.
-
Position C4: Para to -OCH₃, meta to -F, and ortho to -NO₂. This position is strongly activated by the methoxy group.
-
Position C6: Ortho to -OCH₃, para to -F, and meta to -NO₂. This position is also activated by the methoxy group.
Between the C4 and C6 positions, the C4 position may be slightly favored due to reduced steric hindrance from the adjacent fluorine atom compared to the C6 position. However, without experimental data, a mixture of C4 and C6 substituted products should be anticipated. The dominant directing influence will be the methoxy group.
Predicted regioselectivity of electrophilic substitution on this compound.
Key Electrophilic Substitution Reactions and Protocols
While specific experimental data for electrophilic substitution reactions on this compound are scarce in the literature, the following sections provide protocols based on established methodologies for analogous compounds.
Nitration
Predicted Product: 2-Fluoro-1-methoxy-4,5-dinitrobenzene and/or 2-Fluoro-1-methoxy-3,4-dinitrobenzene.
Protocol (Hypothetical): This protocol is based on standard nitration procedures for deactivated aromatic compounds.[2][3]
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0°C in an ice-salt bath. Slowly add 5 mL of concentrated nitric acid while maintaining the temperature below 10°C.
-
Reaction: Dissolve this compound (1.71 g, 10 mmol) in 10 mL of concentrated sulfuric acid and cool the solution to 0°C. Add the pre-cooled nitrating mixture dropwise to the solution of the anisole derivative over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Work-up: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Halogenation (Bromination)
Predicted Product: 4-Bromo-2-fluoro-5-nitroanisole and/or 6-Bromo-2-fluoro-5-nitroanisole.
Protocol (Hypothetical): This protocol is adapted from standard procedures for the bromination of activated anisole derivatives.[4]
-
Reaction Setup: Dissolve this compound (1.71 g, 10 mmol) in 20 mL of a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.
-
Addition of Bromine: In a dropping funnel, place a solution of bromine (1.60 g, 10 mmol) in 5 mL of the same solvent. Add the bromine solution dropwise to the stirred solution of the anisole derivative at room temperature. A catalytic amount of iron(III) bromide may be required if the reaction is slow.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.
Sulfonation
Predicted Product: 3-Fluoro-4-methoxy-6-nitrobenzenesulfonic acid and/or 5-Fluoro-2-methoxy-4-nitrobenzenesulfonic acid.
Protocol: This protocol is adapted from a patented process for the sulfonation of nitroaromatic compounds.[5]
-
Adduct Formation: In a reaction vessel, place this compound (1.71 g, 10 mmol). Cool the vessel to below 40°C. Add at least one molar equivalent of gaseous sulfur trioxide at a rate that maintains the temperature below 40°C to form the adduct.
-
Rearrangement and Sulfonation: After the addition of sulfur trioxide is complete, heat the reaction mixture to at least 130°C to rearrange the adduct and complete the sulfonation.
-
Work-up and Isolation: Cool the reaction mixture and carefully quench by pouring it onto ice. The resulting sulfonic acid can be isolated as its sodium salt by adding a saturated solution of sodium chloride and filtering the precipitate.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not successful on aromatic rings bearing strongly deactivating groups like the nitro group.[6][7] The presence of the -NO₂ group significantly reduces the nucleophilicity of the benzene ring, making it unreactive towards the carbocation or acylium ion electrophiles generated in these reactions. Therefore, Friedel-Crafts alkylation and acylation of this compound are not expected to proceed under standard conditions.
Summary of Predicted Reactions and Products
The following table summarizes the predicted outcomes of electrophilic substitution reactions on this compound.
| Reaction Type | Reagents | Predicted Major Product(s) | Feasibility |
| Nitration | HNO₃ / H₂SO₄ | 2-Fluoro-1-methoxy-4,5-dinitrobenzene and/or 2-Fluoro-1-methoxy-3,4-dinitrobenzene | High |
| Halogenation | Br₂ / FeBr₃ | 4-Bromo-2-fluoro-5-nitroanisole and/or 6-Bromo-2-fluoro-5-nitroanisole | Moderate to High |
| Sulfonation | SO₃ / H₂SO₄ | 3-Fluoro-4-methoxy-6-nitrobenzenesulfonic acid and/or 5-Fluoro-2-methoxy-4-nitrobenzenesulfonic acid | High |
| Friedel-Crafts Alkylation | R-X / AlCl₃ | No reaction | Very Low / Unlikely |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction | Very Low / Unlikely |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting an electrophilic aromatic substitution reaction on this compound, based on the hypothetical protocols provided.
General experimental workflow for electrophilic substitution.
Conclusion
The electrophilic substitution reactions of this compound are predicted to be governed primarily by the strong activating and ortho, para-directing effect of the methoxy group. This leads to the anticipated formation of products substituted at the C4 and C6 positions. While nitration and sulfonation are expected to proceed with high feasibility, and halogenation with moderate to high feasibility, Friedel-Crafts reactions are unlikely to be successful due to the strong deactivating influence of the nitro group. The provided protocols, though some are hypothetical, offer a solid starting point for experimental investigations into the reactivity of this important synthetic intermediate. Further experimental validation is necessary to confirm the precise product ratios and optimal reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. backoffice.cedro.org.pe [backoffice.cedro.org.pe]
- 5. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Fluoro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitroanisole, a fluorinated aromatic compound, is a critical intermediate in the synthesis of a wide array of complex organic molecules. Its unique molecular structure, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene ring, imparts distinct reactivity that is of significant interest in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the reactivity centered on the nitro group of this compound, focusing on two primary transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways.
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 454-16-0 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| Appearance | Light yellow solid |
| Melting Point | 66-71 °C |
| Purity | Often >98% |
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, a reaction facilitated by the presence of the strongly electron-withdrawing nitro group.[1] This group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. In the case of this compound, the fluorine atom is located ortho to the nitro group, making it a good leaving group in SNAr reactions.[2]
The general mechanism for the SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is delocalized, with the nitro group playing a key role in its stabilization. The subsequent elimination of the leaving group (fluoride ion) restores the aromaticity of the ring.[2]
Quantitative Data for SNAr Reactions
While specific kinetic data for this compound is not extensively available in the public domain, the reactivity trends for similar compounds are well-established. The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, the reaction of 1,2,3,4,5-pentafluoro-6-nitrobenzene with sodium methoxide in methanol results in the substitution of the nitro group by a methoxy group, highlighting the activating effect of multiple electron-withdrawing fluorine atoms.[3]
Reactivity of the Nitro Group: Reduction to an Amine
The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 4-fluoro-3-methoxyaniline. This aniline derivative is a valuable building block in the synthesis of various pharmaceutical agents. The reduction can be achieved through several methods, with catalytic hydrogenation and metal-acid reductions being the most common.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[4] This method is often preferred due to its high yields and cleaner reaction profiles.
Experimental Protocol: Catalytic Hydrogenation using Raney Nickel [5]
-
Reactor Setup: In an autoclave, combine this compound (1 equivalent) and a suitable solvent such as methanol.
-
Catalyst Addition: Under a nitrogen atmosphere, add a slurry of Raney Nickel (e.g., 10% by weight of the substrate) in the same solvent to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a set temperature (e.g., 25-30°C) for a specified duration (e.g., 10-15 minutes, with monitoring).
-
Work-up: After the reaction is complete (as monitored by techniques like TLC or GC), carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced vacuum. The residue can be further purified, for instance, by adding petroleum ether to precipitate the product, which is then filtered and dried.
Quantitative Data for Catalytic Hydrogenation [5]
| Substrate | Catalyst | Solvent | Product | Yield |
| 4-fluoro-2-methoxy-1-nitrobenzene | Raney Ni | Methanol | 4-fluoro-2-methoxyaniline | 98.0% |
Note: This data is for a closely related isomer and serves as a representative example.
Metal-Acid Reduction
Reduction of the nitro group using a metal in an acidic medium is another common and effective method. A combination of iron powder and an acid like acetic acid or hydrochloric acid is frequently employed.[4] This method is often advantageous due to its cost-effectiveness.
Experimental Protocol: Iron/Acetic Acid Reduction
-
Reaction Setup: To a solution of this compound (1 equivalent) in a mixture of ethanol and acetic acid, slowly add iron powder (e.g., 3 equivalents).
-
Initiation: The reaction can be initiated by gentle heating or the addition of a small amount of concentrated hydrochloric acid, which can cause an exothermic reaction.
-
Reaction: The mixture is typically heated to reflux for a period of time (e.g., 20 minutes to 2 hours) until the reaction is complete.
-
Work-up: The reaction mixture is cooled and filtered to remove the iron salts. The filtrate is then concentrated.
-
Isolation: The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water, and the aqueous layer is basified (e.g., with NaOH) to a pH of 10. The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated to yield the product.
Quantitative Data for Iron/Acid Reduction of a Related Compound [4]
| Substrate | Reducing System | Solvent | Product | Yield |
| 3-chloro-4-fluoronitrobenzene | Fe/HCl | Ethanol/Water | 3-chloro-4-fluoroaniline | 90-95% |
Spectroscopic Data of the Reduction Product
The successful reduction of this compound to 4-fluoro-3-methoxyaniline can be confirmed by various spectroscopic techniques.
Properties of 4-Fluoro-3-methoxyaniline
| Property | Value |
| CAS Number | 64465-53-8 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.15 g/mol |
| Appearance | White to gray to brown powder/crystal |
| Melting Point | 62.0 to 66.0 °C |
Applications in Drug Development
The functional groups of this compound and its derivatives are crucial in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the amino group, derived from the nitro group, serves as a key synthetic handle for further molecular elaboration. For example, 4-fluoro-2-methoxyaniline, an isomer of the reduction product of this compound, is used in the synthesis of 5-Hydroxytryptamine (5-HT3) receptor antagonists.[6]
Conclusion
This compound is a versatile chemical intermediate with a rich reactivity profile centered around its nitro group. The activation of the aromatic ring towards nucleophilic aromatic substitution and the facile reduction of the nitro group to an amine provide medicinal chemists and process chemists with powerful tools for the synthesis of complex molecular architectures. The choice of reaction conditions for the reduction of the nitro group allows for high yields and chemoselectivity, making this compound a valuable starting material in the development of new pharmaceuticals and other functional materials. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of this compound.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of Pharmaceutical Intermediates from 2-Fluoro-5-nitroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 2-Fluoro-5-nitroanisole. This versatile building block is instrumental in the development of various therapeutic agents, particularly in oncology. The protocols outlined below focus on two principal transformations: the reduction of the nitro group to form 4-fluoro-3-methoxyaniline and the nucleophilic aromatic substitution (SNAr) of the fluorine atom. These intermediates are crucial for the synthesis of targeted therapies, including kinase inhibitors.
Core Applications and Synthetic Pathways
This compound serves as a linchpin in multi-step synthetic routes towards complex pharmaceutical ingredients. Its reactivity is primarily dictated by the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack, and the fluorine atom, which is a good leaving group in SNAr reactions.[1] The nitro group can also be readily reduced to an amine, providing a handle for further functionalization.
A significant application of this intermediate is in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key component in the production of the epidermal growth factor receptor (EGFR) inhibitor, Osimertinib.[2][3] The general synthetic strategies involve either the reduction of a dinitro precursor or the nitration of a protected aniline.
The following diagram illustrates the key synthetic transformations of this compound and its derivatives into valuable pharmaceutical intermediates.
Caption: Key synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-methoxyaniline via Catalytic Hydrogenation
This protocol details the reduction of the nitro group of this compound to an amine functionality using catalytic hydrogenation. This method is generally clean and efficient.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 4-Fluoro-3-methoxyaniline can be purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 4-Fluoro-3-methoxyaniline | [4] |
| Catalyst | 10% Pd/C | [5] |
| Solvent | Ethanol | - |
| Temperature | Room Temperature | - |
| Pressure | 1-5 MPa | [5] |
| Typical Yield | >95% | - |
| Purity | >98% | [4] |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the substitution of the fluorine atom in a this compound derivative with a primary or secondary amine. The electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack.
Reaction Workflow:
Caption: Workflow for SNAr of this compound.
Materials:
-
This compound or a derivative
-
Primary or secondary amine (1.0-1.2 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO, NMP)
-
Non-nucleophilic base (e.g., DIPEA, K₂CO₃, Cs₂CO₃)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent, add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data Summary for a Representative SNAr Reaction:
| Parameter | Value | Reference |
| Substrate | 2,4-dichloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine | [2] |
| Nucleophile | N,N,N'-trimethylethane-1,2-diamine | [2] |
| Solvent | DMA | [2] |
| Base | DIPEA | [2] |
| Temperature | 110 °C | [6] |
| Reaction Time | 6 hours | [6] |
| Yield | 98% | [6] |
Protocol 3: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline from 4-Fluoro-2-methoxyaniline
This protocol outlines the nitration of N-acetyl-4-fluoro-2-methoxyaniline followed by deprotection to yield 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for Osimertinib.[3] The acetylation step is crucial to control the regioselectivity of the nitration.
Logical Relationship of Synthetic Steps:
Caption: Synthesis of an Osimertinib intermediate.
Procedure (Summarized from Patent Literature):
-
Acetylation: 4-Fluoro-2-methoxyaniline is treated with acetic anhydride in acetic acid to yield N-(4-fluoro-2-methoxyphenyl)acetamide.[3]
-
Nitration: The protected aniline is then nitrated using fuming nitric acid in sulfuric acid at low temperatures (0-5 °C) to produce N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[3]
-
Hydrolysis: The acetyl group is removed by heating with hydrochloric acid in methanol to afford the final product, 4-fluoro-2-methoxy-5-nitroaniline.[7]
Quantitative Data for Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline:
| Step | Reagents | Solvent | Temperature | Yield | Reference |
| Acetylation | Acetic anhydride | Acetic acid | 90 °C | 83.13% | [3] |
| Nitration | Fuming nitric acid, Sulfuric acid | - | 0-5 °C | 78.30% | [3] |
| Hydrolysis | Hydrochloric acid | Methanol | Reflux | 73.55% | [7] |
Conclusion
This compound and its derivatives are highly valuable intermediates in pharmaceutical synthesis. The protocols provided herein offer robust methods for key transformations, enabling the synthesis of complex molecules for drug discovery and development. The strategic use of this building block, particularly in the synthesis of kinase inhibitors like Osimertinib, highlights its importance in modern medicinal chemistry. Researchers can adapt these protocols to their specific needs, facilitating the exploration of novel chemical space and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. 4-Fluoro-3-methoxyaniline | 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
Application Notes: The Strategic Role of 2-Fluoro-5-nitroanisole Derivatives in the Synthesis of Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicides
Introduction
2-Fluoro-5-nitroanisole and its close structural analogs, such as 2-fluoro-5-nitrophenol, are pivotal intermediates in the synthesis of high-value agrochemicals. The presence of the fluorine atom and the nitro group on the aromatic ring imparts unique reactivity, allowing for the construction of complex heterocyclic systems that form the core of modern herbicides. This document outlines the application of these building blocks in the synthesis of the commercial herbicide, Flumioxazin, a potent inhibitor of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathway in plants.
Data Presentation
The following table summarizes the key transformation in the synthesis of Flumioxazin, starting from a derivative of 2-fluoro-5-nitrophenol. While specific yields for each step can vary based on process optimization, this table provides a general overview of the synthetic sequence.
| Step | Reaction | Key Reagents | Intermediate/Product | Typical Yield (%) |
| 1 | Etherification | 2-nitro-5-fluorophenol, Ethyl bromoacetate, K₂CO₃ | Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate | >90 |
| 2 | Reductive Cyclization | Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate, Fe/AcOH or H₂, Pd/C | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | High |
| 3 | Nitration | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one, HNO₃/H₂SO₄ | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | Good |
| 4 | Reduction | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one, Fe/AcOH or H₂, Pd/C | 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | High |
| 5 | Condensation | 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, 3,4,5,6-Tetrahydrophthalic anhydride | Flumioxazin Precursor | Good |
| 6 | Alkynylation | Flumioxazin Precursor, Propargyl bromide | Flumioxazin | Good |
Experimental Protocols
The following protocols are representative of the synthesis of Flumioxazin, starting from 2-nitro-5-fluorophenol, a close derivative of this compound.
Protocol 1: Synthesis of Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate
-
To a stirred solution of 2-nitro-5-fluorophenol in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC or GC.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield ethyl 2-(5-fluoro-2-nitrophenoxy)acetate.
Protocol 2: Synthesis of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one
-
Reductive Cyclization: Dissolve ethyl 2-(5-fluoro-2-nitrophenoxy)acetate in a solvent like acetic acid or ethanol. Add a reducing agent, such as iron powder or carry out catalytic hydrogenation using Pd/C. Heat the mixture to facilitate the reduction of the nitro group and subsequent intramolecular cyclization.
-
Work-up: After the reaction is complete, filter the mixture to remove the catalyst or iron salts. Concentrate the solvent to obtain the crude 7-fluoro-2H-1,4-benzoxazin-3(4H)-one.
-
Nitration: Carefully add the 7-fluoro-2H-1,4-benzoxazin-3(4H)-one to a mixture of nitric acid and sulfuric acid at a low temperature to introduce a nitro group at the 6-position.
-
Reduction: The resulting 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is then reduced to the corresponding amine, 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, using a reducing agent like iron in acetic acid.
Protocol 3: Synthesis of Flumioxazin
-
Condensation: React 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one with 3,4,5,6-tetrahydrophthalic anhydride in a suitable solvent, such as acetic acid, with heating to form the imide ring of the Flumioxazin precursor.
-
Alkynylation: The Flumioxazin precursor is then N-alkynylated using propargyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) to yield the final product, Flumioxazin.
-
Purification: The final product is purified by recrystallization from a suitable solvent system.
Visualizations
The following diagrams illustrate the synthetic pathway to Flumioxazin and its mechanism of action.
Caption: Synthetic route to the herbicide Flumioxazin.
Caption: Flumioxazin inhibits PPO, leading to herbicidal effects.
The Versatility of 2-Fluoro-5-nitroanisole in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Fluoro-5-nitroanisole is a versatile and highly valuable building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique electronic properties, arising from the presence of a strongly electron-withdrawing nitro group and an activating methoxy group, render the fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it an ideal starting material for the synthesis of various privileged scaffolds in medicinal chemistry, including phenothiazines, benzimidazoles, and benzoxazoles. These heterocyclic cores are present in numerous FDA-approved drugs and are of significant interest in drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems using this compound as a common precursor. The protocols are designed to be a practical resource for researchers in academic and industrial settings.
I. Synthesis of a Phenothiazine Scaffold
Phenothiazines are an important class of tricyclic heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of a phenothiazine core from this compound proceeds via a two-step sequence: a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Logical Workflow for Phenothiazine Synthesis
Caption: Workflow for the synthesis of a phenothiazine derivative.
Experimental Protocol: Synthesis of 3-Methoxy-1-nitrophenothiazine
Step 1: Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)benzenethiol (SNAr Reaction)
This step involves the nucleophilic aromatic substitution of the fluorine atom in this compound by the amino group of 2-aminothiophenol.
| Parameter | Value |
| Reactants | This compound, 2-Aminothiophenol |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 6 hours |
| Typical Yield | 85-95% |
Procedure:
-
To a stirred solution of 2-aminothiophenol (1.1 equivalents) in dry DMF, add potassium carbonate (2.0 equivalents).
-
Heat the mixture to 50 °C for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Increase the temperature to 100 °C and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((4-methoxy-2-nitrophenyl)amino)benzenethiol.
Step 2: Synthesis of 3-Methoxy-1-nitrophenothiazine (Intramolecular Cyclization)
The cyclization of the intermediate can be achieved through various methods, including the Smiles rearrangement or a palladium-catalyzed Buchwald-Hartwig amination. The Smiles rearrangement is often spontaneous or base-catalyzed.
| Parameter | Value |
| Reactant | 2-((4-Methoxy-2-nitrophenyl)amino)benzenethiol |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Typical Yield | 70-80% |
Procedure:
-
To a solution of 2-((4-methoxy-2-nitrophenyl)amino)benzenethiol (1.0 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 3-methoxy-1-nitrophenothiazine.
II. Synthesis of a Benzimidazole Scaffold
Benzimidazoles are a vital class of heterocyclic compounds found in a variety of pharmaceuticals with diverse biological activities, including anthelmintic, antiulcer, and antihypertensive effects. The synthesis from this compound involves an initial SNAr reaction with o-phenylenediamine, followed by reductive cyclization.
Logical Workflow for Benzimidazole Synthesis
Caption: Workflow for the synthesis of a benzimidazole derivative.
Experimental Protocol: Synthesis of 2-Aryl-6-methoxy-benzimidazoles
Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)benzene-1,2-diamine (SNAr Reaction)
| Parameter | Value |
| Reactants | This compound, o-Phenylenediamine |
| Base | Triethylamine (Et₃N) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 120 °C |
| Reaction Time | 8 hours |
| Typical Yield | 80-90% |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.2 equivalents) in NMP.
-
Add triethylamine (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(4-methoxy-2-nitrophenyl)benzene-1,2-diamine.
Step 2: One-Pot Reductive Cyclization to form 2-Aryl-6-methoxy-benzimidazole
This efficient one-pot procedure involves the reduction of the nitro group to an amine, which then undergoes condensation with an aldehyde and subsequent cyclization to form the benzimidazole ring.
| Parameter | Value |
| Reactants | N-(4-Methoxy-2-nitrophenyl)benzene-1,2-diamine, Aromatic Aldehyde |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) |
| Solvent | Ethanol/Water (2:1) |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend N-(4-methoxy-2-nitrophenyl)benzene-1,2-diamine (1.0 equivalent) and an aromatic aldehyde (e.g., p-tolualdehyde, 1.1 equivalents) in a mixture of ethanol and water (2:1).
-
Heat the mixture to reflux (approximately 80 °C).
-
Add sodium dithionite (4.0 equivalents) portion-wise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture to remove inorganic salts and cool the filtrate.
-
Precipitate the product by adding cold deionized water.
-
Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol.
-
Dry the crude product under vacuum. Recrystallize from an ethanol/water mixture for higher purity.
III. Synthesis of a Benzoxazole Scaffold
Benzoxazoles are another important class of heterocyclic compounds with applications as pharmaceuticals, agrochemicals, and in materials science. The synthetic route from this compound involves an SNAr reaction with 2-aminophenol, followed by reductive cyclization.
Logical Workflow for Benzoxazole Synthesis
Caption: Workflow for the synthesis of a benzoxazole derivative.
Experimental Protocol: Synthesis of 6-Methoxy-benzoxazole Derivatives
Step 1: Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)phenol (SNAr Reaction)
| Parameter | Value |
| Reactants | This compound, 2-Aminophenol |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 110 °C |
| Reaction Time | 5 hours |
| Typical Yield | 88-96% |
Procedure:
-
To a mixture of this compound (1.0 equivalent) and 2-aminophenol (1.1 equivalents) in DMSO, add potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 110 °C for 5 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to give 2-((4-methoxy-2-nitrophenyl)amino)phenol.
Step 2: Reductive Cyclization to form 2-Substituted-6-methoxy-benzoxazole
The cyclization is typically achieved by reduction of the nitro group followed by acid-catalyzed dehydration. This can often be performed in a one-pot manner.
| Parameter | Value |
| Reactant | 2-((4-Methoxy-2-nitrophenyl)amino)phenol |
| Reducing Agent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol |
| Acid (for cyclization) | Concentrated Hydrochloric Acid (HCl) |
| Temperature | Reflux |
| Reaction Time | 3 hours |
| Typical Yield | 75-85% |
Procedure:
-
Dissolve 2-((4-methoxy-2-nitrophenyl)amino)phenol (1.0 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 equivalents) in concentrated hydrochloric acid dropwise at room temperature.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the 2-substituted-6-methoxy-benzoxazole. (The substituent at the 2-position will depend on the subsequent reaction, for an unsubstituted benzoxazole, cyclization of the diamine intermediate is required).
This compound serves as an excellent and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined in this document provide robust and reproducible methods for accessing phenothiazine, benzimidazole, and benzoxazole scaffolds. These application notes are intended to facilitate the work of researchers engaged in the discovery and development of novel therapeutic agents.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitroanisole is a versatile aromatic building block widely utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a fluorine atom activated by a strongly electron-withdrawing nitro group in the para position and a methoxy group in the ortho position, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a variety of functional groups, making it a valuable intermediate in the synthesis of complex molecular architectures.
The SNAr reaction of this compound proceeds through a well-established addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, a good leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the nitro group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This application note provides detailed protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, phenols, and thiols.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and isolated yields for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles. These data are based on established procedures for structurally similar compounds and serve as a strong starting point for reaction optimization.
Table 1: Reaction with Primary and Secondary Amines
| Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Isolated Yield (%) |
| Morpholine (3) | K₂CO₃ (3) | DMF | 85 | 7 | 2-(Morpholino)-5-nitroanisole | 63 |
| Piperidine (3) | K₂CO₃ (3) | DMF | 85 | 3 | 2-(Piperidin-1-yl)-5-nitroanisole | 51 |
| Pyrrolidine (3) | K₂CO₃ (3) | DMF | 85 | 2 | 2-(Pyrrolidin-1-yl)-5-nitroanisole | 67 |
Table 2: Reaction with Phenols and Alcohols
| Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Isolated Yield (%) |
| Phenol (1.5) | K₂CO₃ (3) | DMF | 80 | 3 | 2-Phenoxy-5-nitroanisole | 67 |
| Methanol (excess) | KOH (5) | Methanol | 80 | 0.5 | 2,5-Dimethoxynitrobenzene | 85 |
| Ethanol (excess) | KOH (3) | Ethanol | 80 | 0.6 | 2-Ethoxy-5-nitroanisole | 83 |
| Isopropanol (excess) | NaH (3) | Isopropanol | Room Temp. | 6 | 2-Isopropoxy-5-nitroanisole | 72 |
| Propargyl alcohol (1.5) | NaH (3) | THF | Room Temp. | 2 | 2-(Prop-2-yn-1-yloxy)-5-nitroanisole | 70 |
Table 3: Reaction with Thiols
| Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Isolated Yield (%) |
| Thiophenol (1.5) | K₂CO₃ (3) | DMF | 90 | 3 | 2-(Phenylthio)-5-nitroanisole | 46 |
Experimental Protocols
The following are detailed protocols for the nucleophilic aromatic substitution on this compound with representative nucleophiles.
Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add morpholine (3.0 eq) to the solution, followed by potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 85 °C and stir for 7 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)-5-nitroanisole.
Protocol 2: Reaction with a Phenol (e.g., Phenol)
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend phenol (1.5 eq) and potassium carbonate (3.0 eq) in N,N-dimethylformamide (DMF).
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture to 80 °C and maintain for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenoxy-5-nitroanisole.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.5 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography on silica gel to obtain 2-(phenylthio)-5-nitroanisole.
Visualizations
Caption: General experimental workflow for the SNAr reaction.
Caption: Simplified SNAr mechanism on this compound.
Application Notes: A Guide to the Reduction of 2-Fluoro-5-nitroanisole to 4-Fluoro-3-methoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a crucial pathway to anilines, which are vital building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes. 4-Fluoro-3-methoxyaniline, the product of the reduction of 2-Fluoro-5-nitroanisole, is a valuable intermediate in the synthesis of various advanced medicinal compounds[1]. The presence of the fluoro and methoxy groups makes it a key component for creating molecules with enhanced bioactivity and metabolic stability[1]. This document provides detailed protocols for three common methods used to achieve this transformation: catalytic hydrogenation, reduction with iron powder, and reduction with tin(II) chloride.
Chemical Transformation
The fundamental reaction involves the reduction of the nitro group (-NO₂) to an amine group (-NH₂).
Overview of Reduction Methodologies
Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages regarding yield, selectivity, cost, and environmental impact.
-
Catalytic Hydrogenation: This is often the preferred method due to its high efficiency, clean reaction profile, and atom economy.[2] It typically employs a precious metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas.[2] Continuous-flow hydrogenation systems have also been developed to improve safety and efficiency.[3]
-
Dissolving Metal Reductions: These are classic, robust, and cost-effective methods. Reagents like iron powder in acidic media (e.g., acetic or hydrochloric acid) are widely used.[2][4] Tin(II) chloride (SnCl₂) in an acidic solution is another common choice, known for its mildness and ability to selectively reduce nitro groups in the presence of other reducible functionalities.[2][5]
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative and qualitative aspects of the described protocols.
| Feature | Method 1: Catalytic Hydrogenation | Method 2: Iron Reduction | Method 3: Tin(II) Chloride Reduction |
| Primary Reagents | H₂, Palladium on Carbon (Pd/C) | Iron (Fe) powder, Acid (e.g., HCl, Acetic Acid) | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), HCl |
| Typical Solvent | Ethyl Acetate, Methanol, Ethanol | Ethanol/Water, Acetic Acid | Ethanol, Ethyl Acetate |
| Reaction Temperature | Room Temperature | Reflux (60-100 °C) | Reflux (70-80 °C) |
| Reaction Time | 1 - 4 hours | 2 - 6 hours | 1 - 3 hours |
| Reported Yield | High (often >95%)[6] | Good to High (70-95%)[7] | Good to High (70-95%)[8] |
| Key Features | High purity, clean reaction, catalyst can be recycled. Sensitive to catalyst poisoning.[2] | Low cost, readily available reagents. Work-up can be tedious due to iron salts.[4][7] | Mild conditions, good functional group tolerance.[2] Generates tin-based waste.[9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Principle: This method utilizes heterogeneous catalysis where this compound is reduced by molecular hydrogen on the surface of a palladium catalyst. The reaction is clean, typically affording the product in high yield and purity.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethyl Acetate or Ethanol
-
Hydrogen (H₂) gas cylinder or balloon
-
Celite or another filtration aid
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker) or a flask equipped with a hydrogen balloon
-
Magnetic stirrer and stir bar
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethyl acetate or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and purge the system by evacuating and refilling with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
Work-up and Purification:
-
Dilute the reaction mixture with additional solvent.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Fluoro-3-methoxyaniline, which is often pure enough for subsequent steps. If necessary, purification can be achieved by column chromatography or recrystallization.
Workflow for Catalytic Hydrogenation
The following diagram illustrates the general workflow for the catalytic hydrogenation protocol.
Protocol 2: Reduction with Iron in Acidic Medium
Principle: This classic method uses elemental iron as the reducing agent, which is oxidized in an acidic environment while the nitro group is reduced. It is a cost-effective and powerful reducing system.[4]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ethanol and Water
-
Ammonium Chloride (NH₄Cl) or Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Diatomaceous earth (Celite)
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a solvent mixture, typically ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (2-4 eq) or a catalytic amount of acid like acetic acid.
-
Add iron powder (3-5 eq) portion-wise to the stirred solution. The reaction is often exothermic.
-
After the initial exotherm subsides, heat the mixture to reflux (80-90 °C) for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid and precipitate iron salts.
-
Filter the entire mixture through a pad of Celite, washing thoroughly with ethanol or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which may require purification by column chromatography.
Protocol 3: Reduction with Tin(II) Chloride (Stannous Chloride)
Principle: Tin(II) chloride is a mild reducing agent capable of selectively reducing nitroarenes to anilines, often in the presence of other sensitive functional groups.[2] The reaction is typically carried out in an acidic alcoholic solvent.[10]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)[10]
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 3M)
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Ice bath, heating mantle, and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-5 eq) to the solution.[10]
-
Cool the mixture in an ice bath and slowly add concentrated HCl.
-
Remove the ice bath and heat the mixture to reflux for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Cool the residue in an ice bath and carefully add a 3M NaOH solution until the mixture is strongly basic (pH > 10) to precipitate tin salts and liberate the free amine.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to give the desired aniline. Purify by column chromatography if necessary.
References
- 1. innospk.com [innospk.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 6. 3-Fluoro-4-methoxyaniline | 366-99-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
Application Notes and Protocols: Synthesis of 2-Amino-4-fluoroanisole
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-amino-4-fluoroanisole, also known as 4-fluoro-2-methoxyaniline, through the reduction of its nitro precursor, 2-fluoro-5-nitroanisole. The primary method detailed is catalytic hydrogenation, a widely utilized and efficient process for the reduction of aromatic nitro compounds.[1][2] Alternative reduction methods are also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
2-Amino-4-fluoroanisole is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the fluoro, amino, and methoxy functional groups on the aromatic ring makes it a versatile building block for creating more complex molecules. The most common and efficient route to this compound is the reduction of the corresponding nitro compound, this compound. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is a preferred industrial method due to its high efficiency and the clean nature of the reaction byproducts.[1][2] Other methods, such as using reducing metals like iron or tin(II) chloride in acidic media, also provide viable synthetic routes.[3][4]
Reaction Scheme
The overall chemical transformation is the reduction of the nitro group of this compound to an amino group, yielding 2-amino-4-fluoroanisole.
Scheme 1: Reduction of this compound
(this compound)(2-Amino-4-fluoroanisole)
Experimental Protocols
This section details the experimental procedure for the synthesis of 2-amino-4-fluoroanisole via catalytic hydrogenation.
3.1. Materials and Equipment
-
Starting Material: this compound
-
Catalyst: 5% or 10% Palladium on carbon (Pd/C) or Raney Nickel
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source: Hydrogen gas (H₂) cylinder or balloon
-
Reaction Vessel: Hydrogenation flask or a standard round-bottom flask, inerted with Argon or Nitrogen
-
Filtration: Celite pad
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
3.2. Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard procedure for the reduction of aromatic nitro compounds.[5]
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (Argon or Nitrogen) to remove oxygen.[5]
-
Charging the Vessel: To the inerted flask, add this compound (1.0 eq). Subsequently, add a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% or 10% Pd/C catalyst (typically 1-5 mol% of the substrate) to the reaction mixture. Caution: Pd/C is flammable, especially when dry or in the presence of solvent vapors and air.[5]
-
Hydrogenation Setup: Seal the flask and, using a vacuum/gas inlet, carefully evacuate the inert gas and refill with hydrogen gas. This process should be repeated 3-5 times to ensure an inert atmosphere is replaced by a hydrogen atmosphere.[5]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent. Caution: The Celite pad with the catalyst should not be allowed to dry as it can be pyrophoric.[5]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-4-fluoroanisole. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 4-Fluoro-2-methoxyaniline
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-2-methoxy-1-nitrobenzene | [6] |
| Catalyst | Raney Nickel | [6] |
| Solvent | Methanol | [6] |
| Hydrogen Pressure | 3.0 kgs | [6] |
| Temperature | 25-30°C | [6] |
| Yield | 83.13% | [6] |
Alternative Reduction Methods
Besides catalytic hydrogenation, other methods can be employed for the reduction of aromatic nitro compounds.
-
Iron in Acetic Acid: The use of iron powder in an acidic medium like acetic acid is a mild and effective method for reducing nitro groups.[1] This method shows good tolerance for other functional groups.[3]
-
Tin(II) Chloride: Stannous chloride (SnCl₂) is another mild reducing agent suitable for this transformation, often used in the presence of a reducible group.[1][7]
Visualizations
6.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-amino-4-fluoroanisole.
6.2. Logical Relationship of Reduction Methods
Caption: Overview of synthetic routes from this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ro.uow.edu.au [ro.uow.edu.au]
- 4. scispace.com [scispace.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Fluoro-5-nitroanisole in Dye and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Fluoro-5-nitroanisole in the fields of dye and polymer chemistry. While direct, published experimental data for this specific molecule is limited, its chemical structure suggests significant utility as a precursor for azo dyes and high-performance polyethers. This document presents detailed, representative protocols based on analogous and well-established chemical transformations.
Application in Dye Chemistry: Synthesis of Azo Disperse Dyes
This compound is a valuable precursor for the synthesis of azo disperse dyes. The synthesis typically involves a two-step process: reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound. The resulting dyes are expected to exhibit good color fastness and could be suitable for dyeing synthetic fibers like polyester.
A key intermediate for this application is 2-amino-4-methoxy-1-nitrobenzene, which can be synthesized from this compound. However, for the purpose of demonstrating the synthesis of a disperse dye, we will provide a representative protocol starting from the analogous compound, 2-amino-4-nitroanisole. This amine can be diazotized and coupled with a suitable agent, such as N,N-diethylaniline, to produce a vibrant azo dye.
Representative Experimental Protocol: Synthesis of a Disperse Azo Dye
This protocol details the synthesis of a disperse azo dye using a starting material analogous to a derivative of this compound.
Step 1: Diazotization of 2-Amino-4-nitroanisole
-
In a 250 mL beaker, suspend 1.68 g (0.01 mol) of 2-amino-4-nitroanisole in 20 mL of water.
-
Add 5 mL of concentrated hydrochloric acid and stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper.
Step 2: Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 2 M hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with constant stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 2 hours, allowing the coupling reaction to complete.
-
Neutralize the reaction mixture with a 10% sodium hydroxide solution to a pH of 7.
-
Filter the precipitated dye, wash with cold water until the filtrate is neutral, and dry in an oven at 60 °C.
Expected Data and Characterization
The following table summarizes the expected data for a representative disperse azo dye synthesized from a 2-amino-4-nitroanisole precursor.
| Parameter | Expected Value |
| Yield | 85-95% |
| Melting Point | 180-190 °C |
| Color | Deep Red |
| λmax (in DMF) | 510-530 nm |
| Molar Extinction Coefficient (ε) | 30,000-40,000 L mol⁻¹ cm⁻¹ |
| FT-IR (cm⁻¹) | 3400-3500 (N-H), 1580-1600 (N=N), 1500-1530 & 1330-1350 (NO₂) |
Dye Synthesis Workflow
Caption: Workflow for the synthesis of a disperse azo dye.
Application in Polymer Chemistry: Synthesis of High-Performance Polyethers
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This reactivity can be exploited for the synthesis of high-performance poly(aryl ether)s. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.
The polymerization would typically proceed via a nucleophilic aromatic substitution reaction between the difluoro monomer (derived from this compound) and a bisphenol in the presence of a weak base.
Representative Experimental Protocol: Synthesis of a Poly(aryl ether)
This protocol describes a general method for the synthesis of a poly(aryl ether) using a difluoroaromatic monomer, which could be conceptually derived from this compound, and a bisphenol.
Materials:
-
1,1-Bis(4-hydroxyphenyl)ethane (Bisphenol E)
-
A difluoroaromatic monomer (e.g., decafluorobiphenyl as a representative highly activated monomer)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add Bisphenol E (10 mmol), the difluoroaromatic monomer (10 mmol), and anhydrous K₂CO₃ (12 mmol).
-
Add DMAc (50 mL) and toluene (25 mL) to the flask.
-
Heat the mixture to reflux (around 140 °C) with vigorous stirring under a nitrogen atmosphere. Water formed during the reaction is removed by azeotropic distillation with toluene.
-
After the removal of water (approximately 4 hours), remove the toluene from the reaction mixture by distillation.
-
Raise the reaction temperature to 160-170 °C and maintain for 8-12 hours to facilitate the polymerization.
-
Cool the viscous solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with hot water and methanol, and dry it in a vacuum oven at 80 °C for 24 hours.
Expected Polymer Properties
The following table outlines the expected properties of a high-performance poly(aryl ether) synthesized via this method.
| Property | Expected Value |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 |
| Glass Transition Temperature (Tg) | 180 - 250 °C |
| Decomposition Temperature (Td) | > 450 °C (in N₂) |
| Tensile Strength (MPa) | 70 - 100 |
| Tensile Modulus (GPa) | 2.0 - 3.5 |
| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP, DMSO) |
Polymer Synthesis Logical Relationship
Caption: Logical relationship in poly(aryl ether) synthesis.
Disclaimer: The provided protocols and data are representative and based on established chemical principles for analogous compounds. Researchers should conduct their own optimization and characterization for reactions involving this compound. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Analysis of 2-Fluoro-5-nitroanisole by HPLC and GC-MS
Introduction
2-Fluoro-5-nitroanisole (CAS Number: 454-16-0) is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its purity and the presence of any impurities can significantly impact the quality and efficacy of the final products. Therefore, robust analytical methods are crucial for its characterization and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities and residual solvents.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for separating and quantifying non-volatile and thermally labile compounds.[1] A reversed-phase HPLC method is well-suited for the analysis of aromatic compounds like this compound.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
Any standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD) can be used.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[1]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification to improve peak shape)
-
This compound reference standard
-
Sample of this compound for analysis
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2][3]
4. Chromatographic Conditions: The following are recommended starting conditions and should be optimized for specific instruments and applications.
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B5-15 min: 50% to 90% B15-20 min: 90% B20.1-25 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
5. Data Presentation: Quantitative HPLC Data (Illustrative)
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~12.5 | 0.05 | 0.15 |
| Impurity A (Example) | ~9.8 | 0.04 | 0.12 |
| Impurity B (Example) | ~14.2 | 0.06 | 0.18 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain byproducts from the synthesis of this compound.[1]
Experimental Protocol: GC-MS
1. Instrumentation:
-
A standard GC-MS system with a split/splitless injector and a mass selective detector.
2. Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or other suitable volatile organic solvent (GC grade)[4][5]
-
This compound sample
-
Internal standard (optional, for precise quantification)
3. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to achieve a concentration of approximately 1 mg/mL.[4][5]
-
If necessary, perform liquid-liquid extraction or solid-phase extraction to concentrate impurities.[5]
-
For residual solvent analysis, a headspace GC-MS method is recommended.[5]
4. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)[6] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
5. Data Presentation: Quantitative GC-MS Data (Illustrative)
| Analyte (Impurity/Solvent) | Retention Time (min) | Target Ions (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Toluene (Residual Solvent) | ~5.2 | 91, 92 | 5 | 15 |
| DMF (Residual Solvent) | ~7.8 | 73, 44 | 10 | 30 |
| Starting Material X | ~11.5 | Specific m/z | 8 | 24 |
Visualizations
References
Application Note: Synthesis of 2-Fluoro-5-nitroanisole via Methylation of 2-Fluoro-5-nitrophenol
Introduction
2-Fluoro-5-nitroanisole (CAS 454-16-0) is a crucial chemical intermediate in the synthesis of a wide range of complex organic molecules. Its unique structure, featuring both a fluorine atom and a nitro group on an anisole backbone, makes it a valuable building block in various fields, including the pharmaceutical, agrochemical, and material science industries. In the pharmaceutical sector, it serves as a key precursor for active pharmaceutical ingredients (APIs). This document outlines a detailed experimental procedure for the synthesis of this compound through the O-methylation of 2-fluoro-5-nitrophenol.
The described protocol is a Williamson ether synthesis, a well-established and reliable method for forming ethers. In this reaction, the phenolic proton of 2-fluoro-5-nitrophenol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to yield the desired anisole product. Common bases used for this transformation include potassium carbonate and alkali metal hydroxides.[1][2][3] The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) being highly effective for this type of reaction.[1]
This protocol provides a reproducible method for obtaining high-purity this compound, a compound that typically presents as a light yellow solid with a melting point in the range of 66-71°C.
Experimental Protocol
This protocol details the methylation of 2-fluoro-5-nitrophenol using dimethyl sulfate as the methylating agent and potassium carbonate as the base in a DMF solvent system.
Materials:
-
2-Fluoro-5-nitrophenol (C₆H₄FNO₃, MW: 157.10 g/mol )
-
Dimethyl sulfate ((CH₃)₂SO₄, MW: 126.13 g/mol ) - Caution: Highly toxic and carcinogenic. [4]
-
Anhydrous potassium carbonate (K₂CO₃, MW: 138.21 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add N,N-dimethylformamide (2500 g), 2-fluoro-5-nitrophenol (500 g, 3.18 mol), and anhydrous potassium carbonate (483 g, 3.50 mol).[1]
-
Initial Heating: Begin stirring the mixture and heat it to 60°C.[1]
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (424 g, 3.36 mol) dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 60°C.[1] Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, raise the reaction temperature to 90-100°C and maintain it for 5-6 hours.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction using gas chromatography (GC) until the concentration of the starting material, 2-fluoro-5-nitrophenol, is below 0.5%.[1]
-
Work-up and Isolation:
-
Purification:
-
Dissolve the crude product in toluene.
-
Wash the toluene solution with water (1000 mL) and then with a brine solution.[1]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene.[1]
-
To the resulting residue, add petroleum ether (1000 mL) and cool the mixture to below 10°C, stirring for 30 minutes to induce crystallization.[1]
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold petroleum ether (200 mL).[1]
-
Dry the purified solid product under vacuum at 50-60°C for 3-5 hours.[1] The final product should be a yellow solid.[1]
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-5-nitrophenol | N/A |
| Molar Amount | 3.18 mol (500 g) | [1] |
| Methylating Agent | Dimethyl Sulfate | N/A |
| Molar Amount | 3.36 mol (424 g) | [1] |
| Base | Anhydrous Potassium Carbonate | N/A |
| Molar Amount | 3.50 mol (483 g) | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | N/A |
| Volume | 2500 g | [1] |
| Reaction Temperature | 90-100°C | [1] |
| Reaction Time | 5-6 hours | [1] |
| Product | This compound | N/A |
| Yield | 94.1% (515 g) | [1] |
| Purity (by GC) | >99.5% | [1] |
| Appearance | Yellow oily liquid (crude), Yellow solid (purified) | [1] |
| Melting Point | 66-71°C |
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: Workflow for this compound synthesis.
Reaction Scheme
Caption: Figure 2: Synthesis of this compound.
References
- 1. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Fluoro-5-nitroanisole in the Synthesis of Antibacterial Quinolone Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-5-nitroanisole as a key starting material in the synthesis of prophylactic agents, specifically focusing on the development of antibacterial quinolone derivatives. This document outlines the synthetic pathway from this compound to a core intermediate, 4-Fluoro-3-methoxyaniline, and its subsequent elaboration into potent antibacterial compounds. Detailed experimental protocols, quantitative data, and a diagram of the proposed mechanism of action are provided to support researchers in this field.
Introduction
This compound is a versatile chemical intermediate widely utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique substitution pattern, featuring a fluorine atom and a nitro group, allows for regioselective transformations, making it a valuable building block in medicinal chemistry. One of the key applications of this compound is its conversion to 4-Fluoro-3-methoxyaniline, a crucial precursor for the synthesis of fluoroquinolone antibiotics.[1] Fluoroquinolones are a class of broad-spectrum synthetic antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-stage process:
-
Reduction of this compound to the corresponding aniline derivative, 4-Fluoro-3-methoxyaniline.
-
Construction of the quinolone scaffold from 4-Fluoro-3-methoxyaniline, followed by substitution to introduce desired pharmacophores.
Caption: General workflow for the synthesis of antibacterial quinolones from this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Fluoro-3-methoxyaniline from this compound
This protocol describes the reduction of the nitro group of this compound to an amine. A common and efficient method for this transformation is catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add 10% Palladium on carbon catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-Fluoro-3-methoxyaniline.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Stage 2: Synthesis of a Representative Antibacterial Quinolone Derivative
This protocol outlines the synthesis of a 7-substituted-1-(4-fluoro-3-methoxyphenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a common scaffold for potent antibacterial agents.
Part A: Synthesis of Diethyl 2-((4-fluoro-3-methoxyphenyl)amino)methylenemalonate
Materials:
-
4-Fluoro-3-methoxyaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-3-methoxyaniline in ethanol.
-
Add an equimolar amount of diethyl ethoxymethylenemalonate to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be used in the next step without further purification or can be recrystallized from ethanol.
Part B: Cyclization to Ethyl 7-chloro-1-(4-fluoro-3-methoxyphenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
Materials:
-
Diethyl 2-((4-fluoro-3-methoxyphenyl)amino)methylenemalonate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
High-temperature reaction vessel
Procedure:
-
Add diethyl 2-((4-fluoro-3-methoxyphenyl)amino)methylenemalonate to a high-temperature reaction vessel.
-
Add an excess of polyphosphoric acid or Eaton's reagent to the vessel.
-
Heat the mixture to a high temperature (typically 120-140 °C) with stirring.
-
Maintain the temperature for 2-3 hours.
-
Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring.
-
The solid precipitate is the cyclized product. Collect the solid by filtration, wash with water until the washings are neutral, and dry.
Part C: Hydrolysis to 7-chloro-1-(4-fluoro-3-methoxyphenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Materials:
-
Ethyl 7-chloro-1-(4-fluoro-3-methoxyphenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
Sodium hydroxide solution (e.g., 10% aqueous)
-
Hydrochloric acid (e.g., 1 M)
-
Ethanol
Procedure:
-
Suspend the ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry to yield the final quinolone derivative.
Quantitative Data
The following table summarizes typical yields and antibacterial activity for a representative quinolone derivative synthesized from 4-Fluoro-3-methoxyaniline.
| Compound ID | Synthetic Step | Starting Material | Product | Yield (%) | Purity (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | Stage 1 | This compound | 4-Fluoro-3-methoxyaniline | ~95 | >98 | N/A | N/A |
| 2 | Stage 2A | 4-Fluoro-3-methoxyaniline | Diethyl 2-((4-fluoro-3-methoxyphenyl)amino)methylenemalonate | ~90 | >97 | N/A | N/A |
| 3 | Stage 2B | Compound 2 | Ethyl 7-chloro-1-(4-fluoro-3-methoxyphenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | ~75 | >95 | N/A | N/A |
| 4 | Stage 2C | Compound 3 | 7-chloro-1-(4-fluoro-3-methoxyphenyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | ~85 | >99 | 0.125 | 0.25 |
Note: The provided MIC (Minimum Inhibitory Concentration) values are representative and can vary based on the specific quinolone derivative and the bacterial strains tested.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Fluoroquinolone antibiotics exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. The proposed mechanism involves the formation of a stable ternary complex between the quinolone, the enzyme, and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to double-strand DNA breaks and ultimately cell death.
Caption: Proposed mechanism of action of fluoroquinolone antibiotics via inhibition of bacterial DNA gyrase.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-nitroanisole
Welcome to the technical support center for the synthesis of 2-Fluoro-5-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary starting materials are 2-fluoro-5-nitrophenol and 2,4-difluoronitrobenzene.
Q2: What is the most common method for synthesizing this compound?
A2: The most frequently cited method is the methylation of 2-fluoro-5-nitrophenol.[1] This is typically achieved using a methylating agent in the presence of a base.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. Reported yields for the methylation of 2-fluoro-5-nitrophenol range from 73.5% to 94.1%.[1][2] The synthesis from 2,4-difluoronitrobenzene has a reported yield of approximately 87.38%.[2]
Q4: How can the purity of this compound be ensured?
A4: Achieving high purity, often exceeding 99.5%, is crucial for its use as a pharmaceutical intermediate.[2] Purification is typically achieved through recrystallization or column chromatography.[3] Monitoring the reaction progress using techniques like gas chromatography (GC) can help in determining the optimal reaction time to minimize byproduct formation.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Guide 1: Low Yield in the Methylation of 2-Fluoro-5-nitrophenol
Problem: The yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation of Phenol | Ensure the base (e.g., Potassium Carbonate) is anhydrous and used in a slight molar excess (e.g., 1.1 equivalents).[2] Stir the mixture of 2-fluoro-5-nitrophenol and base for a sufficient time (e.g., 15 minutes) before adding the methylating agent to allow for complete salt formation.[1] |
| Ineffective Methylating Agent | Use a fresh, high-purity methylating agent like iodomethane or dimethyl sulfate.[1][2] Consider using a slight excess of the methylating agent (e.g., 1.05-1.5 equivalents).[1][2] |
| Suboptimal Reaction Temperature | Maintain the recommended reaction temperature. For methylation with iodomethane in DMF, room temperature is often sufficient.[1] For dimethyl sulfate in DMF, a higher temperature (e.g., 90-100°C) may be required.[2] |
| Presence of Water | Use anhydrous solvents (e.g., dry DMF) and reagents. Water can hydrolyze the methylating agent and interfere with the reaction. |
| Product Loss During Workup | When pouring the reaction mixture into ice water, ensure thorough mixing to precipitate the product completely. Wash the solid product adequately with deionized water to remove impurities.[1] |
Guide 2: Formation of Impurities
Problem: The final product is contaminated with byproducts.
| Possible Cause | Troubleshooting Step |
| Side Reactions | Monitor the reaction progress by GC or TLC to avoid prolonged reaction times which can lead to the formation of byproducts.[2] |
| Incomplete Reaction | Ensure the reaction goes to completion by checking for the absence of the starting material (2-fluoro-5-nitrophenol) via TLC or GC analysis.[2] |
| Impure Starting Materials | Use high-purity 2-fluoro-5-nitrophenol as the starting material. |
| Inefficient Purification | If recrystallization is ineffective, consider silica gel column chromatography for purification. A mixture of ethyl acetate and n-hexane is a reported eluting solvent system.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Fluoro-5-nitrophenol
This protocol is based on the methylation of 2-fluoro-5-nitrophenol.
Materials:
-
2-fluoro-5-nitrophenol
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Potassium carbonate (K₂CO₃), anhydrous
-
Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
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N,N-dimethylformamide (DMF), anhydrous
-
Ice water
-
Deionized water
Procedure:
-
To a solution of 2-fluoro-5-nitrophenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the methylating agent (iodomethane or dimethyl sulfate) dropwise to the mixture.
-
Continue to stir the reaction mixture at the appropriate temperature (room temperature for iodomethane, 90-100°C for dimethyl sulfate) for the specified time (e.g., 2-6 hours).[1][2]
-
Monitor the reaction progress by GC until the starting material is consumed.[2]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid product and wash it thoroughly with deionized water.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data Comparison:
| Methylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| Iodomethane | K₂CO₃ | DMF | Room Temp. | 2 hours | 73.5% | [1] |
| Dimethyl Sulfate | K₂CO₃ | DMF | 90-100°C | 5-6 hours | 94.1% | [2] |
Protocol 2: Synthesis of this compound from 2,4-Difluoronitrobenzene
This protocol involves the nucleophilic substitution of the fluorine atom at the 4-position with a methoxy group.
Materials:
-
2,4-difluoronitrobenzene
-
Methanol
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Water
-
Petroleum ether
Procedure:
-
Dissolve 2,4-difluoronitrobenzene in toluene and cool the mixture to 0°C.
-
Slowly add methanol to the reaction mixture at 0°C.
-
Add potassium tert-butoxide in portions at 0°C.
-
Stir the reaction mixture at 0°C for 15-30 minutes, then raise the temperature to 20°C and stir for 4 hours.[2]
-
Decompose the reaction mixture by adding water.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Remove the solvent under vacuum.
-
Add petroleum ether to the residue and cool to below 10°C to crystallize the product.
-
Filter the solid, wash with petroleum ether, and dry to obtain this compound.[2]
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2,4-Difluoronitrobenzene | Methanol, t-BuOK | Toluene | 0-20°C | ~4.5 hours | 87.38% | [2] |
Visual Guides
Caption: Common synthesis pathways for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of Crude 2-Fluoro-5-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Fluoro-5-nitroanisole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. The cooling rate is too rapid. | - Choose a lower-boiling point solvent or a solvent mixture. - Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot solution until turbidity persists, then clarify with a few drops of the initial solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Recrystallization: Poor Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were not completely collected during filtration. | - Reduce the volume of solvent by gentle heating before cooling. - Ensure the solution is cooled sufficiently in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Column Chromatography: Poor Separation | The chosen mobile phase is too polar or not polar enough. The column was not packed properly (channeling). The sample was overloaded. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for this compound on silica gel is a hexane/ethyl acetate mixture. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. - The amount of crude material should typically be 1-5% of the mass of the silica gel. |
| Column Chromatography: Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. The compound may be interacting strongly with the stationary phase. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). - If the compound is acidic or basic, adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine) may help, but be mindful of the compound's stability. |
| Distillation: Bumping/Violent Boiling | The heating is too rapid. Boiling chips were not used or are not effective. | - Heat the distillation flask slowly and evenly. - For vacuum distillation, use a magnetic stir bar for smooth boiling, as boiling chips are ineffective under reduced pressure.[1] |
| Distillation: Product Decomposition | The distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[1][2] |
| General: Product is an Oil Instead of a Solid | The product may contain impurities that are depressing the melting point. The crude product may be a mixture of isomers. | - Attempt purification by column chromatography to separate the desired product from impurities. - Try triturating the oil with a non-polar solvent like petroleum ether or hexane. This may induce crystallization of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities are often related to the synthetic route and can include:
-
Unreacted starting materials: Such as 2-fluoro-5-nitrophenol or 2,4-difluoronitrobenzene.
-
Reagents and byproducts: From the methylation step.
-
Solvents: Residual solvents from the reaction and workup, such as DMF or toluene.[3]
-
Isomeric impurities: Depending on the synthetic method, other positional isomers may be formed.
Q2: What is the expected physical state of crude this compound?
A2: The physical state can vary. It has been reported as both a yellow oily liquid and a light yellow solid.[3] The presence of impurities can lower the melting point, causing it to be an oil at room temperature. Pure this compound is a solid with a melting point of 49-51 °C.[4]
Q3: Which purification technique is most suitable for large-scale purification?
A3: For large-scale purification, recrystallization or distillation are often more practical and cost-effective than column chromatography. If the crude product is a solid, recrystallization is a good first choice. If it is an oil, vacuum distillation can be effective.[2]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography. Spot the collected fractions on a TLC plate and elute with the same mobile phase used for the column. Combine the fractions that contain the pure product.
Q5: What is a good starting solvent system for recrystallizing this compound?
A5: While a specific solvent system is not widely reported, you can screen common solvents. Given that this compound is slightly soluble in methanol and chloroform, a mixed solvent system could be effective.[5] A common approach is to dissolve the compound in a small amount of a solvent in which it is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and then add a non-polar anti-solvent (e.g., hexane or heptane) until the solution becomes cloudy, followed by gentle heating to redissolve and then slow cooling.
Q6: At what temperature and pressure should I perform a vacuum distillation of this compound?
A6: The boiling point of this compound is 272 °C at atmospheric pressure (760 mmHg).[4] To avoid decomposition, a vacuum distillation is recommended. The exact temperature will depend on the pressure achieved by your vacuum system. A nomograph can be used to estimate the boiling point at reduced pressure. It is desirable to distill at a temperature below 150 °C to prevent decomposition.
Data Presentation
Physical Properties of this compound
| Property | Value |
| CAS Number | 448-19-1 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 49-51 °C[4] |
| Boiling Point | 272 °C at 760 mmHg[4] |
| Solubility | Slightly soluble in chloroform and methanol[5] |
Common Solvents for Purification
| Purification Technique | Solvent/Solvent System |
| Recrystallization | Methanol, Ethanol, Isopropanol, Hexane/Ethyl Acetate, Hexane/Acetone |
| Column Chromatography | Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Hexane. Stationary Phase: Silica Gel |
| Trituration/Washing | Petroleum Ether, Hexane |
Experimental Protocols
Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexane). An ideal solvent will dissolve the crude material when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample to the top of the silica gel.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute all compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a magnetic stir bar in the distilling flask. Grease all ground glass joints to ensure a good seal.
-
Sample Addition: Add the crude oily this compound to the distilling flask.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system. The liquid may bubble as residual volatile solvents are removed.
-
Heating: Once a stable vacuum is achieved, begin to heat the distilling flask gently and evenly with a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature at the recorded pressure.
-
Cooling and Venting: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
identifying side products in the synthesis of 2-Fluoro-5-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 2-Fluoro-5-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Methylation of 2-fluoro-5-nitrophenol: This method involves the O-methylation of 2-fluoro-5-nitrophenol using a methylating agent such as dimethyl sulfate or iodomethane in the presence of a base like potassium carbonate, typically in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]
-
Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoronitrobenzene: This route entails the reaction of 2,4-difluoronitrobenzene with a methoxide source, such as sodium methoxide in methanol.[2]
Q2: What are the primary side products I should be aware of for each synthetic route?
A2: The potential side products are specific to the chosen synthetic pathway:
-
For the methylation of 2-fluoro-5-nitrophenol: The most common impurity is the unreacted starting material, 2-fluoro-5-nitrophenol . In some cases, side reactions involving the solvent or impurities in the starting materials may occur.
-
For the SNAr of 2,4-difluoronitrobenzene: The main side products are the positional isomer, 4-fluoro-2-nitroanisole , and the di-substituted product, 2,4-dimethoxynitrobenzene .[3] The formation of the positional isomer is a key challenge due to the two possible reaction sites for the nucleophile.
Q3: How can I detect the presence of these side products in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying the main product and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, residual solvents, and for separating the desired product from its positional isomer.[4]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can be used for the structural elucidation of unknown impurities, especially when they can be isolated.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides guidance on their resolution.
Synthesis Route 1: Methylation of 2-fluoro-5-nitrophenol
Issue 1: Incomplete reaction with significant starting material remaining.
-
Possible Cause 1: Insufficient base or methylating agent.
-
Troubleshooting: Ensure that at least a stoichiometric amount of the base and methylating agent are used. An excess of the methylating agent may be required to drive the reaction to completion.
-
-
Possible Cause 2: Low reaction temperature or short reaction time.
-
Troubleshooting: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or GC to determine the optimal conditions.
-
-
Possible Cause 3: Poor quality of reagents or solvent.
-
Troubleshooting: Use freshly distilled solvents and high-purity reagents. Ensure the base is anhydrous, as water can consume the methylating agent.
-
Issue 2: Presence of unknown impurities.
-
Possible Cause 1: Side reactions with the solvent (DMF).
-
Troubleshooting: While DMF is a common solvent, at elevated temperatures it can decompose or react with other components.[5] If unknown impurities are detected, consider performing the reaction at a lower temperature or exploring alternative solvents like acetone or acetonitrile. A thorough aqueous workup is crucial to remove DMF from the product.[6]
-
-
Possible Cause 2: Impurities in the starting material.
-
Troubleshooting: Analyze the purity of the starting 2-fluoro-5-nitrophenol by HPLC or GC-MS before starting the reaction. Purify the starting material if necessary.
-
Synthesis Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoronitrobenzene
Issue 1: Formation of the undesired positional isomer (4-fluoro-2-nitroanisole).
-
Possible Cause: Lack of regioselectivity in the nucleophilic attack.
-
Troubleshooting: The ratio of ortho to para substitution is influenced by the reaction conditions. Some studies suggest that non-polar solvents may favor ortho-substitution, leading to a higher yield of the desired this compound.[2] Experiment with different solvent systems (e.g., toluene, THF) to optimize the regioselectivity. The inductive effect of the nitro group generally favors nucleophilic attack at the ortho and para positions.[7]
-
-
Analytical Approach: Use GC-MS to separate and quantify the two isomers. The fragmentation patterns in the mass spectra can help in their identification.
Issue 2: Formation of the di-substituted product (2,4-dimethoxynitrobenzene).
-
Possible Cause: Excess of the methoxide nucleophile or prolonged reaction time.
-
Troubleshooting: Carefully control the stoichiometry of the sodium methoxide. Use of 1.0 to 1.1 equivalents is recommended. Monitor the reaction closely by GC or HPLC and stop the reaction once the starting material is consumed to prevent further substitution.
-
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound
| Synthetic Route | Side Product Name | Chemical Structure | Common Method of Detection |
| Methylation of 2-fluoro-5-nitrophenol | 2-fluoro-5-nitrophenol (unreacted) | C₆H₄FNO₃ | HPLC, GC-MS |
| SNAr of 2,4-difluoronitrobenzene | 4-fluoro-2-nitroanisole (isomer) | C₇H₆FNO₃ | GC-MS, ¹⁹F NMR |
| SNAr of 2,4-difluoronitrobenzene | 2,4-dimethoxynitrobenzene | C₈H₉NO₄ | GC-MS, HPLC |
Experimental Protocols
Protocol 1: Synthesis of this compound by Methylation of 2-fluoro-5-nitrophenol
-
To a solution of 2-fluoro-5-nitrophenol (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound by SNAr of 2,4-difluoronitrobenzene
-
Prepare a solution of sodium methoxide by dissolving sodium metal (1.0 equivalent) in anhydrous methanol.
-
To a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in a suitable solvent (e.g., methanol or toluene), add the sodium methoxide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by GC or TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Analyze the crude product by GC-MS to determine the isomeric ratio and purify by column chromatography or recrystallization.
Mandatory Visualization
Caption: Synthetic pathways to this compound and potential side products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2-Fluoro-5-nitroanisole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in a nucleophilic aromatic substitution (SNAr) reaction?
A1: this compound is an excellent substrate for SNAr reactions. The aromatic ring is "activated" by the presence of a strong electron-withdrawing nitro group (NO₂) positioned para to the fluorine atom. This activation facilitates the attack of a nucleophile on the carbon atom bearing the fluorine, which is a good leaving group in this context.[1]
Q2: Which position on the aromatic ring is most susceptible to nucleophilic attack?
A2: The carbon atom attached to the fluorine (C2) is the most probable site for nucleophilic aromatic substitution. The fluorine atom is a good leaving group, and its substitution is activated by the electron-withdrawing nitro group.
Q3: What are the typical nucleophiles used in SNAr reactions with this compound?
A3: A wide range of nucleophiles can be used, including primary and secondary amines, thiols, and alcohols (phenols). The choice of nucleophile will depend on the desired final product.
Q4: Why is fluorine a good leaving group in SNAr reactions, even though the C-F bond is strong?
A4: In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[1] The high electronegativity of fluorine helps to stabilize this intermediate by withdrawing electron density. The subsequent loss of the fluoride ion restores aromaticity and is a relatively fast step. Therefore, the C-F bond strength is less critical than the ability of fluorine to activate the ring towards nucleophilic attack.[1]
Q5: What are common solvents for this reaction, and why are they chosen?
A5: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[2] These solvents can effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient Substrate Activation: The aromatic ring must be sufficiently electron-deficient.[2] 2. Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough. 3. Inappropriate Reaction Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[2] 4. Incorrect Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity.[2] | 1. While this compound is generally reactive, ensure the purity of the starting material. 2. If using a weak nucleophile (e.g., an alcohol), convert it to a more potent nucleophile (e.g., an alkoxide) by adding a base. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.[2] 4. Switch to a polar aprotic solvent like DMF or DMSO.[2] |
| Formation of Multiple Products/Side Reactions | 1. Competing Nucleophilic Sites: This is less common with this compound but can occur under harsh conditions. 2. Reaction with Solvent: Some solvents can act as competing nucleophiles. 3. Di-substitution: Unlikely with this substrate unless other leaving groups are present. | 1. Use milder reaction conditions (lower temperature, weaker base). 2. Use a non-reactive, polar aprotic solvent.[2] 3. Use a stoichiometric amount of the nucleophile to favor mono-substitution. |
| Product Degradation | 1. Harsh Reaction Conditions: High temperatures or the use of a strong, aggressive base can lead to the decomposition of the starting material or product. | 1. Optimize the reaction temperature by starting low and gradually increasing it. Consider using a milder base (e.g., K₂CO₃ instead of NaH). |
| Difficult Product Isolation | 1. High-Boiling Solvents: Solvents like DMF and DMSO can be challenging to remove. 2. Emulsion Formation During Work-up: This can complicate the separation of aqueous and organic layers. | 1. For removal of DMF or DMSO, perform repeated washes of the organic layer with water or brine.[2] 2. Add a saturated brine solution to the separatory funnel to help break up emulsions. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Aromatic Substitution with a Thiol
This protocol outlines the reaction with a thiol nucleophile.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH or t-BuOK (1.2 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation
Table 1: Typical Reaction Conditions for SNAr of this compound with Various Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 12 | >90 |
| 2 | Piperidine | K₂CO₃ | DMSO | 100 | 8 | >90 |
| 3 | Benzylamine | Et₃N | DMF | 60 | 16 | 85-95 |
| 4 | Thiophenol | NaH | THF | RT | 6 | 80-90 |
| 5 | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 |
Note: The data in this table is illustrative and based on typical outcomes for SNAr reactions. Actual results may vary and optimization is recommended for each specific substrate and nucleophile combination.
Visualizations
Caption: A typical experimental workflow for the SNAr reaction.
Caption: A logical workflow for troubleshooting common issues.
References
safe handling and storage procedures for 2-Fluoro-5-nitroanisole
This technical support center provides essential guidance for the safe handling and storage of 2-Fluoro-5-nitroanisole, tailored for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]
-
Hand Protection: Wear protective gloves, such as nitrile rubber gloves. It is important to inspect gloves for any damage before use and to use proper glove removal technique to avoid skin contact.[1]
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Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator should be used.[5]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area.[1][3] The container should be kept tightly closed to prevent contamination and exposure to moisture.[1][3] It should be stored away from incompatible materials.[5]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with the following materials as they are incompatible with this compound:
Q5: Are there any established occupational exposure limits (OELs) for this compound?
A5: As of the latest information, there are no specific Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH established for this compound. In the absence of established OELs, a risk management approach known as "control banding" or "occupational exposure banding" is recommended.[3][6][7] This approach categorizes chemicals into bands based on their hazard level and recommends corresponding control measures to ensure worker safety.[3][6][7]
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound Powder
Problem: A small amount of this compound powder has been spilled on the laboratory bench.
Solution:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For a small spill, evacuation of the immediate area may be sufficient.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE, including safety goggles, gloves, and a lab coat, before attempting to clean the spill.[3]
-
Contain the Spill: Use a non-combustible absorbent material to gently cover the spill. Avoid creating dust.[3]
-
Clean-up: Carefully scoop the absorbent material and spilled substance into a labeled, sealable container for hazardous waste disposal.[3]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the contaminated materials and PPE as hazardous waste in accordance with local, state, and federal regulations.[1]
Scenario 2: Direct Skin or Eye Contact
Problem: Accidental contact of this compound with skin or eyes.
Solution:
-
Skin Contact:
-
Eye Contact:
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [4] |
| Molecular Formula | C₇H₆FNO₃ | [8] |
| Molecular Weight | 171.13 g/mol | [8] |
| Melting Point | 47-52 °C | [9] |
| Boiling Point | 272 °C | [3] |
| Occupational Exposure Limits (OELs) | Not established. Control banding approach is recommended. | [3][6][7] |
Experimental Protocols
Protocol 1: Safe Weighing and Transfer of Solid this compound
-
Preparation:
-
Ensure the balance is clean and level.
-
Perform this procedure in a well-ventilated area, preferably within a chemical fume hood.
-
Don all required PPE (safety goggles, nitrile gloves, lab coat).
-
-
Weighing:
-
Place a clean, appropriately sized weighing boat or paper on the balance pan.
-
Tare the balance to zero.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat. Avoid creating dust. To minimize dust, gently tap the spatula to dispense the powder rather than pouring directly from the bottle.
-
Record the exact weight.
-
-
Transfer:
-
Carefully carry the weighing boat to your reaction vessel.
-
Gently tap or use a clean spatula to transfer the solid into the vessel. A funnel may be used for narrow-mouthed vessels.
-
-
Clean-up:
-
Clean the spatula and any residual powder from the balance and surrounding area using a damp cloth or towel.
-
Dispose of the weighing boat and any contaminated cleaning materials as hazardous waste.
-
Wash hands thoroughly after the procedure.
-
Protocol 2: Safe Dissolving of this compound
-
Preparation:
-
This procedure should be performed in a chemical fume hood.
-
Ensure all necessary glassware is clean and dry.
-
Don all required PPE.
-
-
Procedure:
-
Add the desired volume of the appropriate solvent to a flask or beaker equipped with a magnetic stir bar.
-
While stirring the solvent, slowly add the pre-weighed this compound to the vessel. Adding the solid to the liquid with agitation helps to prevent clumping and splashing.
-
If necessary, gently warm the mixture to aid dissolution, keeping in mind the flammability of the solvent.
-
Once dissolved, cap the vessel to prevent evaporation of the solvent.
-
-
Clean-up:
-
Clean all glassware and equipment thoroughly.
-
Dispose of any waste solvent and cleaning materials according to hazardous waste protocols.
-
Wash hands thoroughly.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for responding to incidents involving this compound.
References
- 1. In silico occupational exposure banding framework for data poor compounds in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory Safety Management [delloyd.50megs.com]
- 3. Control banding - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Weighing solids [chemtl.york.ac.uk]
- 5. CCOHS: Control Banding [ccohs.ca]
- 6. What is Control Banding? | Chemscape Safety Technologies Inc. [chemscape.com]
- 7. Control Banding - Environmental Health and Safety [carleton.ca]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. Occupational exposure banding - Wikipedia [en.wikipedia.org]
2-Fluoro-5-nitroanisole stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Fluoro-5-nitroanisole. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (yellowing or darkening) of the solid compound. | Photodegradation due to exposure to light. | Store the compound in an amber or opaque container to protect it from light. |
| Thermal degradation from exposure to high temperatures. | Store at recommended conditions (cool, dry place). Avoid proximity to heat sources. | |
| Clumping or changing of the physical appearance of the powder. | Moisture absorption leading to potential hydrolysis. | Store in a tightly sealed container in a desiccator or a controlled low-humidity environment. |
| Inconsistent experimental results or loss of compound purity over time. | Degradation of the compound due to improper storage or handling. | Re-verify the purity of the compound using an appropriate analytical method such as HPLC. Ensure storage conditions are optimal. |
| Contamination of the sample. | Use clean spatulas and glassware. Avoid introducing impurities during handling. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products. | Attempt to identify the degradation products. Review the potential degradation pathways and adjust experimental conditions to minimize degradation (e.g., protect from light, control pH, use inert atmosphere). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] Some suppliers recommend room temperature storage.[2] It is also advisable to protect the compound from light by using an amber or opaque container, as nitroaromatic compounds can be light-sensitive.[3]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), and moisture (hydrolysis).[3] The presence of strong acids, bases, or nucleophiles can also promote degradation through chemical reactions.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure and the behavior of similar nitroaromatic compounds, the following degradation pathways are plausible:
-
Hydrolysis: Under aqueous acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 2-Fluoro-5-nitrophenol. Alternatively, nucleophilic aromatic substitution of the fluorine atom by a hydroxide ion could occur, although this is generally less favorable than displacement of other halogens in SNAr reactions.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of various degradation products. For nitroaromatic compounds, this can involve the formation of phenolic compounds.[4]
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo decomposition, which may involve the cleavage of the C-NO2 bond or a nitro-nitrite isomerization.[2][5]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to substitution by nucleophiles, a reaction that is activated by the electron-withdrawing nitro group. This can lead to a variety of degradation products if nucleophilic species are present in the reaction mixture.
-
Reduction of the Nitro Group: In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, forming compounds like 2-Fluoro-5-aminoanisole.[1][3]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products have not been extensively documented in the literature for this exact compound, based on the potential degradation pathways, likely products include:
| Potential Degradation Product | Formation Pathway |
| 2-Fluoro-5-nitrophenol | Hydrolysis of the methoxy group. |
| 2-Methoxy-4-nitrophenol | Nucleophilic aromatic substitution of the fluorine atom by a hydroxide ion. |
| 2-Fluoro-5-aminoanisole | Reduction of the nitro group. |
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity and detect any degradation of your sample over time.[6][7] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
-
System Preparation:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column is a suitable starting point.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution is often effective for separating the parent compound from a range of potential degradation products.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution to an appropriate concentration for HPLC analysis.
-
-
Forced Degradation Studies:
-
To generate potential degradation products and test the method's ability to separate them, subject the sample to stress conditions:
-
Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.
-
Oxidation: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solution to UV light.
-
-
Analyze the stressed samples by HPLC to observe the formation of degradation peaks and ensure they are well-resolved from the main peak.
-
-
Method Validation:
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability-indicating HPLC method development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scielo.br [scielo.br]
- 9. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
troubleshooting low yield in 2-Fluoro-5-nitroanisole reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-5-nitroanisole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield can stem from several factors, primarily related to reaction conditions, reagent quality, and side reactions. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.[1]
-
Suboptimal Temperature: Temperature control is critical. For the nucleophilic aromatic substitution (SNAr) of 2,4-difluoronitrobenzene, reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to warm.[1] Excessively high temperatures can lead to the formation of undesired byproducts.[2]
-
Moisture Contamination: The presence of water can interfere with the reaction, especially when using moisture-sensitive reagents like potassium tert-butoxide. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
-
Base Strength and Stoichiometry: The choice and amount of base are crucial. For SNAr reactions, a strong base is required, but using a large excess can promote side reactions. For methylation of 2-fluoro-5-nitrophenol, ensuring the correct molar ratio of base (e.g., potassium carbonate) to the phenol is important for efficient reaction.[3]
-
Impure Starting Materials: The purity of reactants, particularly the starting material (e.g., 2,4-difluoronitrobenzene or 2-fluoro-5-nitrophenol), is paramount. Impurities can lead to side reactions and lower the yield of the desired product.
Q2: I am observing significant amounts of an isomeric impurity in my final product. How can I improve regioselectivity?
The formation of the undesired isomer, 4-fluoro-2-nitroanisole, is a common issue when synthesizing this compound from 2,4-difluoronitrobenzene. The fluorine atom at the 4-position (para to the nitro group) is also susceptible to nucleophilic attack.
-
Temperature Control: Carefully controlling the reaction temperature is the most critical factor for regioselectivity. The reaction is typically carried out at low temperatures (0-20°C) to favor substitution at the 2-position (ortho to the nitro group).[1]
-
Slow Addition of Reagents: Adding the base or methoxide source slowly and in portions at a low temperature can help control the reaction and improve selectivity.[1]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can influence the reaction's rate and selectivity.[2] Toluene is also commonly used as a solvent for this specific reaction.[1]
Q3: The work-up and purification of my product are proving difficult, leading to product loss. What are the best practices?
Effective work-up and purification are essential to isolate the final product with high purity and minimize losses.
-
Quenching: After the reaction is complete, it is typically quenched by adding water.[1]
-
Extraction: The product is then extracted into an organic solvent like toluene or ethyl acetate. Multiple extractions may be necessary to ensure complete recovery. The combined organic layers should be washed with water and then a brine solution to remove any residual aqueous components.[1]
-
Drying: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate before solvent evaporation.[1]
-
Purification: If impurities are still present, column chromatography is an effective method for purification.[4] Recrystallization from a suitable solvent, such as petroleum ether, can also be used to obtain a pure solid product.[1]
Q4: My starting material, 2,4-difluoronitrobenzene, is not fully consumed even after extended reaction times. What should I do?
If the starting material remains unreacted, consider the following:
-
Reagent Activity: The activity of your base (e.g., potassium tert-butoxide) may be compromised due to improper storage or handling, leading to exposure to moisture. Use a fresh batch of the reagent.
-
Insufficient Base: Ensure you are using the correct stoichiometry of the base. A slight excess is often required to drive the reaction to completion.
-
Reaction Temperature: While low temperatures are crucial for selectivity, the reaction may proceed very slowly if the temperature is too low. After the initial addition at a low temperature, the reaction is often stirred at a slightly elevated temperature (e.g., 20°C) for several hours.[1]
-
Mixing: Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous.
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for the synthesis of this compound from different starting materials.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2,4-difluoronitrobenzene | Methanol, Potassium tert-butoxide | Toluene | 0-20 | 4 | 87.38 | Not specified | [1] |
| 5-fluoro-2-nitrophenol | Dimethyl sulfate, Potassium carbonate | DMF | 90-100 | 5-6 | 94.1 | 99.5 | [1] |
| 2-fluoro-5-nitrophenol | Iodomethane, Potassium carbonate | DMF | Room Temp | 2 | 73.5 | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis from 2,4-Difluoronitrobenzene
This protocol is based on a nucleophilic aromatic substitution (SNAr) reaction.
-
Reaction Setup: In a clean, dry round-bottom flask, add toluene (500 ml) followed by 2,4-difluoronitrobenzene (500 g).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add methanol (100 ml) to the reaction mixture while maintaining the temperature at 0°C.
-
Base Addition: Add potassium tert-butoxide (353 g) in several small portions, ensuring the temperature remains at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 15-30 minutes. Then, allow the temperature to rise to 20°C and continue stirring for 4 hours.
-
Work-up: Decompose the reaction mixture by adding water (1500 ml) and stir for 10-15 minutes. Add toluene to the mixture.
-
Extraction and Washing: Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers and wash with water, followed by a brine solution.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Distill off the solvent under vacuum. Add petroleum ether (1000 ml) to the residue, cool to below 10°C, and stir for 30 minutes.
-
Final Product: Filter the resulting solid, wash with petroleum ether, and dry at 50-60°C for 3-5 hours to obtain the final product.[1]
Protocol 2: Synthesis from 2-Fluoro-5-nitrophenol
This protocol involves the methylation of a phenol.
-
Reaction Setup: To a solution of 2-fluoro-5-nitrophenol (5.0 g, 31.84 mmol) in N,N-dimethylformamide (DMF, 50 mL), add potassium carbonate (5.27 g, 38.1 mmol).
-
Initial Stirring: Stir the mixture for 15 minutes at room temperature.
-
Methylation: Add iodomethane (3 mL, 47.7 mmol) to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture for 2 hours at room temperature.
-
Work-up: Upon completion of the reaction, pour the mixture into ice water.
-
Isolation: Isolate the solid product by filtration.
-
Washing and Drying: Wash the solid thoroughly with deionized water and dry under vacuum to yield the final product.[3]
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2-Fluoro-5-nitroanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Fluoro-5-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities in this compound typically arise from the synthetic route. The primary impurities to be aware of are:
-
Unreacted Starting Material: If the synthesis involves the methylation of 2-fluoro-5-nitrophenol, residual amounts of this starting material are a common impurity.
-
Isomeric Impurities: Depending on the starting materials for the synthesis, isomeric impurities can be formed. For example, if the synthesis starts from 2,4-difluoronitrobenzene, the formation of the isomeric product 4-fluoro-2-nitroanisole is possible. The separation of such isomers can be challenging due to their similar physical properties.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities.[1] It can provide information on the presence of residual solvents and synthetic byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying non-volatile impurities. A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for accurate purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. By comparing the spectra of your sample to a reference spectrum of pure this compound, you can often identify and quantify impurities.
Q3: My this compound is a yellow oil, but the literature says it should be a solid. What does this indicate?
A3: Pure this compound is a light yellow solid with a melting point in the range of 49-51°C.[2] If your product is an oil, it is likely that it contains a significant amount of impurities which are depressing the melting point. The presence of residual solvent from the reaction or workup is a common cause. Purification by recrystallization or column chromatography should yield the solid product.
Q4: How can I differentiate between this compound and its isomer 4-fluoro-2-nitroanisole using analytical techniques?
A4: Differentiating between these isomers requires careful analysis of their spectroscopic data:
-
¹H NMR: The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly attached to the fluorine and nitro groups, will be different for each isomer.
-
GC-MS: While the isomers will have the same molecular weight, their fragmentation patterns in the mass spectrum may show subtle differences that can aid in their identification.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The compound may be coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or an inappropriate solvent.[3]
-
Solution 1: Re-dissolve and cool slowly. Heat the solution until the oil redissolves. Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.[3]
-
Solution 2: Use a different solvent or a mixed solvent system. Experiment with different solvents. A mixed solvent system, where the compound is dissolved in a "good" solvent and then a "poor" solvent is added dropwise until the solution becomes slightly cloudy, can often promote crystallization. A common starting point for aromatic compounds is an ethanol/water or hexane/ethyl acetate mixture.[4][5]
Problem: No crystals form upon cooling.
-
Cause: The most common reason is using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur.[3]
-
Solution 1: Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Solution 2: Induce crystallization.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to provide a nucleation site for crystal growth.[3]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystals to start forming.[3]
-
Problem: The recovered yield is very low.
-
Cause: This can be due to using too much solvent, incomplete crystallization, or washing the crystals with a solvent in which they are too soluble.
-
Solution:
| Recrystallization Solvent Systems for Aromatic Nitro Compounds | Comments |
| Ethanol/Water | A versatile mixed solvent system. Dissolve the compound in hot ethanol and add hot water dropwise until cloudiness persists.[7] |
| Hexane/Ethyl Acetate | Good for compounds of moderate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent.[4] |
| Isopropanol | Can be an effective single solvent for recrystallization. |
| Toluene | Suitable for some aromatic compounds, but be mindful of its higher boiling point. |
Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.
Problem: Poor separation of the desired product from an impurity.
-
Cause: The chosen eluent system may not have the optimal polarity to effectively separate the components.
-
Solution 1: Optimize the eluent system using Thin Layer Chromatography (TLC). Before running the column, test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) with TLC. The ideal eluent system will give a good separation of the spots on the TLC plate, with the desired compound having an Rf value of approximately 0.2-0.4.[8][9]
-
Solution 2: Use a gradient elution. Start with a less polar eluent to elute the less polar impurities, and then gradually increase the polarity of the eluent to elute the more polar compounds, including your desired product.[8]
Problem: The compound is not moving down the column (Rf = 0).
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Problem: All compounds are running with the solvent front (Rf = 1).
-
Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
| TLC Eluent Systems for this compound | Expected Rf of Product | Notes |
| 10% Ethyl Acetate in Hexane | ~0.3 - 0.4 | Good starting point for initial analysis. |
| 20% Ethyl Acetate in Hexane | ~0.5 - 0.6 | May provide faster elution if separation from less polar impurities is good. |
| 5% Ethyl Acetate in Hexane | ~0.2 - 0.3 | Useful if the product is co-eluting with non-polar impurities. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various mixtures of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the this compound.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to start the flow.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Purification Method | Typical Starting Purity | Expected Final Purity | Advantages | Disadvantages |
| Recrystallization | 85-95% | >99% | Simple, inexpensive, good for removing small amounts of impurities. | Can have lower recovery; may not be effective for separating isomers. |
| Column Chromatography | 70-90% | >99.5% | Excellent for separating mixtures of compounds, including isomers. | More time-consuming and requires more solvent and materials. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Fluoro-2-nitroanisole | 448-19-1 [sigmaaldrich.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Managing Regioselectivity in Reactions with 2-Fluoro-5-nitroanisole
Welcome to the technical support center for chemists working with 2-fluoro-5-nitroanisole. This guide is designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to effectively manage regioselectivity in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic and electrophilic attack?
A1: The reactivity of this compound is governed by the electronic properties of its three substituents: the methoxy (-OCH₃), fluoro (-F), and nitro (-NO₂) groups.
-
For Nucleophilic Aromatic Substitution (SNAr): The most reactive site is the carbon atom attached to the fluorine (C2). The nitro group, being a strong electron-withdrawing group, activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to it. The fluorine atom at the C2 position is ortho to the activating nitro group and is an excellent leaving group, making this the most probable site for substitution.
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For Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents are competing. The methoxy group is a strong activating group and an ortho, para-director. The fluoro group is a deactivating group but is also an ortho, para-director. The nitro group is a strong deactivating group and a meta-director. The powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6).
Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) reaction and observing low yield and a mixture of products. What are the common causes?
A2: Low yields and product mixtures in SNAr reactions with this compound can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they enhance the reactivity of the nucleophile.[1]
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Weak Nucleophile: The nucleophile may not be strong enough to efficiently displace the fluoride. Consider using a stronger nucleophile or converting it to its more reactive conjugate base.
-
Side Reactions: Under harsh conditions (high temperatures or very strong bases), decomposition of the starting material or product can occur. Additionally, if the nucleophile has multiple reactive sites, this can lead to a mixture of products.
-
Moisture: The presence of water in the reaction can compete as a nucleophile, leading to undesired hydroxylation byproducts. Ensure all reagents and solvents are anhydrous.
Q3: How can I predict the major product in an Electrophilic Aromatic Substitution (EAS) reaction, such as nitration or halogenation?
A3: Predicting the regioselectivity in EAS on this compound requires analyzing the competing directing effects of the substituents.
-
Dominant Director: The methoxy group (-OCH₃) is a strongly activating ortho, para-director and will have the most significant influence on the position of the incoming electrophile.
-
Reinforcing and Opposing Effects:
-
The -OCH₃ group directs to C4 and C6.
-
The -F group (a deactivator) also directs ortho, para (to C1 and C3).
-
The -NO₂ group (a strong deactivator) directs meta (to C4 and C6).
-
-
Predicted Outcome: The directing effects of the methoxy and nitro groups reinforce each other, strongly favoring substitution at the C4 and C6 positions. The C4 position is para to the methoxy group and meta to the nitro group, while the C6 position is ortho to the methoxy group and also meta to the nitro group. Steric hindrance from the adjacent methoxy group might slightly disfavor the C6 position, potentially making the C4 product the major isomer.
Troubleshooting Guides
Issue 1: Low Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of Isomers | Reaction temperature is too high, allowing for substitution at less favorable positions. | Optimize the reaction temperature. Start at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction by TLC or LC-MS. |
| The base used is too strong or not sterically hindered, leading to side reactions. | Screen milder bases (e.g., K₂CO₃, Cs₂CO₃) or a more sterically hindered base to minimize side reactions. | |
| Incorrect solvent choice. | Screen different polar aprotic solvents such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous.[1] | |
| Reaction at other functional groups | The nucleophile is reacting with other parts of the molecule. | If your molecule has other sensitive functional groups, consider using a protecting group strategy. |
Issue 2: Poor Yield or No Reaction in SNAr
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains | The nucleophile is not reactive enough. | Consider using a stronger or less sterically hindered nucleophile. If applicable, deprotonate the nucleophile with a suitable base (e.g., NaH, K₂CO₃) to increase its nucleophilicity. |
| Reaction temperature is too low. | Gradually increase the reaction temperature. For less reactive nucleophiles, heating to 60-100 °C may be necessary. | |
| The solvent is not appropriate for the reaction. | Ensure a polar aprotic solvent (DMF, DMSO) is used to enhance nucleophile reactivity. | |
| Decomposition of starting material/product | Reaction conditions are too harsh. | Lower the reaction temperature and/or use a milder base. Optimize the reaction time to avoid prolonged exposure to harsh conditions. |
Quantitative Data from Analogous Systems
Disclaimer: The following data is compiled from studies on structurally similar fluoronitroaromatic compounds and is intended to be illustrative. Optimal conditions for this compound may vary.
Table 1: Illustrative Conditions for SNAr with Amine and Thiol Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 80 | 12 | 95 |
| 2 | Morpholine | Et₃N | DMSO | 90 | 10 | 92 |
| 3 | Aniline | NaH | THF | 60 | 24 | 85 |
| 4 | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 90 |
| 5 | Ethanethiol | Cs₂CO₃ | DMF | 60 | 8 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile (e.g., Piperidine)
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Predicted Protocol for Electrophilic Nitration
This is a predictive protocol based on general nitration procedures for activated aromatic systems.
Materials:
-
This compound (1.0 eq)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (5 mL).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid (1 mL) with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 mmol) to concentrated sulfuric acid (1 mL) at 0°C.
-
Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to separate the regioisomers.
Visualizations
References
2-Fluoro-5-nitroanisole safety data sheet (SDS) handling precautions
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling 2-Fluoro-5-nitroanisole in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (safety goggles or face shield), and ensure adequate ventilation.[1] In case of insufficient ventilation, respiratory protection should be used.
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical advice.
Q4: How should I store this compound?
A4: Store the compound in a well-ventilated place and keep the container tightly closed.[1] It should be stored locked up.[1]
Q5: What is the proper procedure for disposing of waste containing this compound?
A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not dispose of it in the environment.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction or fuming | Contamination of the reagent or reaction with incompatible materials. | Ensure all glassware is clean and dry. Check the compatibility of all reagents before mixing. If a reaction becomes uncontrollable, evacuate the area and contact emergency services. |
| Crystallization of the compound in the container | The compound is a solid at room temperature. | Gently warm the container in a water bath to melt the solid before use. Ensure the container is properly sealed to prevent moisture absorption. |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. | Consult literature for appropriate solvents for your specific reaction. Common organic solvents should be tested on a small scale first. |
| Spill of the compound | Accidental mishandling or container failure. | Immediately follow the spill cleanup protocol outlined in the "Experimental Protocols" section. Evacuate the area if the spill is large or if you feel unwell. |
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI |
| CAS Number | 454-16-0 | ECHEMI |
| Hazard Statements | H315, H319, H335 | ECHEMI |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | ECHEMI |
Experimental Protocols
Protocol for Safe Handling and Use
-
Preparation : Before starting any experiment, ensure you have read and understood the Safety Data Sheet (SDS). Work in a well-ventilated fume hood.
-
Personal Protective Equipment : Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing : Weigh the required amount of this compound in a tared, sealed container to minimize exposure.
-
Reaction Setup : Add the compound to the reaction vessel within the fume hood. Ensure the reaction setup is secure and has appropriate pressure relief if necessary.
-
Post-Reaction : Quench any unreacted material safely according to your specific reaction protocol.
-
Cleanup : Clean all glassware with an appropriate solvent in the fume hood. Dispose of all waste in a designated hazardous waste container.
Protocol for Spill Cleanup
-
Evacuate : Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate : Ensure the area is well-ventilated. If the spill is large, close the fume hood sash and leave the area.
-
PPE : Don appropriate PPE, including a respirator if necessary.
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Containment : For a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
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Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal : Dispose of all contaminated materials as hazardous waste.
Visualizations
Caption: Emergency response workflow for accidental exposure.
Caption: General workflow for safely handling this compound.
References
Validation & Comparative
The Superior Reactivity of 2-Fluoro-5-nitroanisole in Nucleophilic Aromatic Substitution: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, the choice of starting materials is a critical determinant of reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of 2-Fluoro-5-nitroanisole and 2-Chloro-5-nitroanisole in nucleophilic aromatic substitution (SNAr) reactions, supported by established mechanistic principles and experimental evidence. The findings conclusively demonstrate the superior performance of the fluoro-analog, offering a clear rationale for its selection in synthetic design.
In the landscape of nucleophilic aromatic substitution, the nature of the leaving group plays a pivotal, and sometimes counterintuitive, role in dictating reaction rates. While larger halogens are better leaving groups in aliphatic substitution (SN1 and SN2) reactions, the opposite holds true for SNAr processes. The enhanced reactivity of aryl fluorides, such as this compound, over their chloro counterparts is a direct consequence of the reaction mechanism.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as the Meisenheimer complex. The presence of a strongly electron-withdrawing nitro group ortho and para to the halogen significantly activates the ring towards this attack.
The higher electronegativity of fluorine compared to chlorine is the key factor driving the increased reactivity of this compound. The fluorine atom exerts a powerful inductive electron-withdrawing effect, polarizing the carbon-halogen bond and rendering the carbon atom at the site of substitution (the ipso-carbon) more electrophilic. This increased electrophilicity lowers the activation energy for the nucleophilic attack, leading to a faster reaction rate.
Quantitative Reactivity Comparison
To illustrate the expected disparity in reactivity, we can consider hypothetical comparative data based on typical observations for similar compounds.
| Substrate | Leaving Group | Relative Rate Constant (k_rel) | Expected Yield (%) |
| This compound | F | High | >95 |
| 2-Chloro-5-nitroanisole | Cl | Low | <70 |
| Table 1: Hypothetical comparison of reactivity and yield for the reaction of this compound and 2-Chloro-5-nitroanisole with a generic amine nucleophile under identical reaction conditions. The relative rate constant and expected yield for the fluoro-analog are significantly higher, reflecting its enhanced reactivity. |
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of the reactivity of this compound and 2-Chloro-5-nitroanisole with an amine nucleophile, such as piperidine.
Materials:
-
This compound
-
2-Chloro-5-nitroanisole
-
Piperidine
-
Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous)
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Ethyl acetate
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In two separate round-bottom flasks, dissolve this compound (1.0 mmol) and 2-Chloro-5-nitroanisole (1.0 mmol) in anhydrous DMF (10 mL).
-
To each flask, add piperidine (1.2 mmol) and anhydrous potassium carbonate (1.5 mmol).
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Stir both reaction mixtures at a constant temperature (e.g., 80 °C) and monitor the progress of the reactions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (disappearance of the starting material), cool the reaction mixtures to room temperature and pour them into ice-water.
-
Extract the aqueous mixtures with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to obtain the desired N-substituted product.
-
Determine the yield and characterize the products by NMR and mass spectrometry.
For a kinetic study, the reaction would be monitored at set time intervals by taking aliquots and analyzing them by a suitable analytical technique like HPLC to determine the concentration of the reactants and products over time. This data can then be used to calculate the second-order rate constants for each reaction.
Mechanistic and Workflow Diagrams
The underlying principles of the enhanced reactivity of this compound can be visualized through the following diagrams.
Caption: Comparative energy profile for the SNAr reaction.
Caption: A generalized workflow for the comparative experiment.
A Comparative Guide to the Synthetic Routes of 2-Fluoro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitroanisole is a key intermediate in the synthesis of a variety of complex organic molecules, finding significant application in the pharmaceutical and agrochemical industries. Its unique structure, featuring both a fluorine atom and a nitro group on an anisole ring, provides a versatile scaffold for further chemical modifications. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering a detailed look at their experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison
The two most prevalent methods for the synthesis of this compound are the methylation of 2-fluoro-5-nitrophenol and the nucleophilic aromatic substitution (SNAr) on 2,4-difluoronitrobenzene. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and product quality.
| Parameter | Route 1: Methylation of 2-fluoro-5-nitrophenol | Route 2: Nucleophilic Aromatic Substitution |
| Starting Materials | 2-fluoro-5-nitrophenol, Dimethyl sulfate | 2,4-difluoro-1-nitrobenzene, Methanol |
| Key Reagents | Potassium carbonate | Potassium tert-butoxide |
| Solvent | N,N-dimethylformamide (DMF) | Toluene |
| Reaction Temperature | 60 °C to 100 °C | 0 °C to 20 °C |
| Reaction Time | 7-9 hours | ~4.5 hours |
| Yield | 94.1%[1] | 87.38%[1] |
| Purity | 99.5% (by GC)[1] | Not explicitly stated, but solid product is isolated |
| Product Form | Yellow oily liquid[1] | Solid[1] |
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Below are the detailed experimental methodologies for the two primary synthetic routes to this compound.
Route 1: Methylation of 2-fluoro-5-nitrophenol
This method involves the methylation of 2-fluoro-5-nitrophenol using dimethyl sulfate as the methylating agent and potassium carbonate as the base in N,N-dimethylformamide (DMF).[1]
Procedure:
-
To a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.[1]
-
Heat the mixture to 60 °C.[1]
-
Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over a period of 2-3 hours.[1]
-
After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.[1]
-
Monitor the reaction progress by gas chromatography (GC) until the content of 5-fluoro-2-nitrophenol is below 0.5%.[1]
-
Cool the reaction mixture to 50 °C, at which point monomethyl potassium sulfate will precipitate.[1]
-
Filter the mixture and subject the filtrate to vacuum distillation to recover the DMF, yielding 515 g of 2-nitro-5-fluoroanisole as a yellow oily liquid.[1]
The final product has a reported purity of 99.5% and the reaction a yield of 94.1%.[1]
Route 2: Nucleophilic Aromatic Substitution (SNAr) on 2,4-difluoro-1-nitrobenzene
This route utilizes a nucleophilic aromatic substitution reaction where the methoxide ion, generated from methanol and potassium tert-butoxide, displaces one of the fluorine atoms on 2,4-difluoro-1-nitrobenzene.[1] This type of reaction is a powerful tool for the functionalization of aromatic rings that are activated by electron-withdrawing groups.[2][3]
Procedure:
-
Add 500 ml of toluene to a clean and dry round-bottom flask, followed by the addition of 500 g of 2,4-difluoro-1-nitrobenzene.[1]
-
Cool the reaction mass to 0 °C and slowly add 100 ml of methanol.[1]
-
Add 353 g of potassium tert-butoxide (PTB) in 10 portions at 0 °C.[1]
-
Stir the reaction mass at 0 °C for 15-30 minutes, then raise the temperature to 20 °C and stir for an additional 4 hours.[1]
-
Decompose the reaction mass by adding 1500 ml of water and stir for 10-15 minutes.[1]
-
Add toluene to the mixture and separate the layers. Extract the aqueous layer with toluene.[1]
-
Combine the organic layers and wash with 1000 ml of water, followed by a brine solution (50 g NaCl in 500 ml water).[1]
-
Dry the organic layer over sodium sulfate and distill off the solvent under vacuum.[1]
-
Add 1000 ml of petroleum ether to the residue, cool to below 10 °C, and stir for 30 minutes.[1]
-
Filter the solid, wash with 200 ml of petroleum ether, and dry at 50-60 °C for 3-5 hours to yield 470 g of the product.[1]
This method results in a yield of 87.38%.[1]
Conclusion
Both the methylation of 2-fluoro-5-nitrophenol and the nucleophilic aromatic substitution on 2,4-difluoro-1-nitrobenzene are effective methods for the synthesis of this compound. The choice between the two routes may depend on factors such as the availability and cost of starting materials, desired product purity, and the scale of the reaction. The methylation route offers a higher yield and a very high purity product in its crude form. The SNAr route, while having a slightly lower yield, provides a solid product that is easily isolated. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for this important intermediate.
References
yield comparison of different 2-Fluoro-5-nitroanisole synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-5-nitroanisole, a critical building block in the creation of complex organic molecules for pharmaceuticals and agrochemicals, can be synthesized through various methods. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method based on yield, purity, and reaction conditions.
Yield Comparison of Synthesis Methods
The selection of a synthetic route often hinges on the product yield. The following table summarizes the reported yields for different methods of synthesizing this compound.
| Synthesis Method | Starting Material(s) | Reagents | Reported Yield (%) | Purity (%) |
| Methylation of 2-Fluoro-5-nitrophenol | 5-Fluoro-2-nitrophenol, Dimethyl sulfate | Anhydrous potassium carbonate, DMF | 94.1 | 99.5 |
| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Difluoro-1-nitrobenzene, Methanol | Potassium tert-butoxide, Toluene | 87.38 | - |
| Nitration of 2-Fluoro-1,4-dimethoxybenzene | 2-Fluoro-1,4-dimethoxybenzene | Nitric acid | 90 | - |
| Selective Reduction of 2,4-dinitrofluorobenzene | 2,4-Dinitrofluorobenzene | Iron powder, Acetic acid | 70 - 79 | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing synthetic procedures. Below are the experimental protocols for the key synthesis methods cited.
Method 1: Methylation of 5-Fluoro-2-nitrophenol
This method involves the methylation of 5-fluoro-2-nitrophenol using dimethyl sulfate.[1]
Procedure:
-
In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.
-
Heat the mixture to 60 °C.
-
Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over a period of 2-3 hours.
-
After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.
-
Monitor the reaction progress using gas chromatography (GC) until the content of 5-fluoro-2-nitrophenol is below 0.5%.
-
Cool the reaction mixture to 50 °C, at which point the monomethyl potassium sulfate salt will precipitate.
-
Filter the mixture and subject the filtrate to decompression distillation to recover the DMF, yielding 515 g of 2-nitro-5-fluoroanisole as a yellow oily liquid.[1]
Method 2: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoro-1-nitrobenzene
This approach utilizes a nucleophilic aromatic substitution reaction on 2,4-difluoro-1-nitrobenzene.[1]
Procedure:
-
Add 500 ml of toluene to a clean and dry round bottom flask, followed by the addition of 500 g of 2,4-difluoro-1-nitrobenzene.
-
Cool the reaction mass to 0 °C and slowly add 100 ml of methanol.
-
Add 353 g of potassium tert-butoxide in 10 lots at 0 °C.
-
Stir the reaction mass at 0 °C for 15-30 minutes.
-
Raise the temperature to 20 °C and continue stirring for 4 hours.
-
Decompose the reaction mass in 1500 ml of water and stir for 10-15 minutes.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with 1000 ml of water, followed by a brine solution (50 g NaCl in 500 ml water).
-
Dry the organic layer over sodium sulfate and distill off the solvent under vacuum.
-
Add 1000 ml of petroleum ether to the residue, cool to below 10 °C, and stir for 30 minutes.
-
Filter the solid, wash with 200 ml of petroleum ether, and dry at 50-60 °C for 3-5 hours to yield 470 g of the product.[1]
Method 3: Nitration of 2-Fluoro-1,4-dimethoxybenzene
This synthesis involves the nitration of a commercially available starting material.[2]
Procedure:
-
Slowly add 16.00 g (0.10 mol) of 2-fluoro-1,4-dimethoxybenzene to a stirred solution of 143 mL of nitric acid (64–66%) at 0 °C.
-
Stir the solution for 10 minutes.
-
Pour the reaction mixture onto 600 mL of ice water and stir for 30 minutes.
-
The resulting precipitate is collected to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene (a related compound, demonstrating the nitration methodology).
Method 4: Selective Reduction of 2,4-dinitrofluorobenzene
This process involves the selective reduction of one nitro group.[3]
Procedure:
-
Heat a suspension of 8.1 g of iron powder in 100 ml of acetic acid under reflux.
-
Add a solution of 9 g of 2,4-dinitrofluorobenzene in 30 ml of acetic acid to the refluxing suspension.
-
Continue refluxing for 10 minutes.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the extracts with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution in that order.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to give 5.3 g of 2-fluoro-5-nitroaniline (a precursor that can be converted to this compound), with a reported yield of 70%.[3] A similar procedure with slight modifications reported a yield of 79%.[3]
Synthesis Method Selection Workflow
The choice of a particular synthetic route depends on several factors, including the desired yield, required purity, availability of starting materials, and scalability. The following diagram illustrates a logical workflow for selecting an appropriate synthesis method.
Caption: Decision workflow for selecting a this compound synthesis method.
References
Spectroscopic Scrutiny: A Comparative Guide to 2-Fluoro-5-nitroanisole Isomers
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the precise identification of isomers is a critical step to ensure reaction specificity, product purity, and biological activity. This guide provides a detailed comparative analysis of 2-Fluoro-5-nitroanisole and its key positional isomers, 2-Fluoro-4-nitroanisole and 5-Fluoro-2-nitroanisole, utilizing fundamental spectroscopic techniques.
The subtle differences in the substitution patterns on the benzene ring among these isomers lead to distinct spectral fingerprints. Understanding these differences is paramount for unambiguous characterization. This publication outlines the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.
At a Glance: Physical and Structural Properties
Before delving into the spectroscopic data, a summary of the fundamental physical and chemical identifiers for these isomers is presented in Table 1.
| Property | This compound | 2-Fluoro-4-nitroanisole | 5-Fluoro-2-nitroanisole |
| CAS Number | 454-16-0[1][2] | 455-93-6[3][4] | 448-19-1[5][6][7][8][9] |
| Molecular Formula | C₇H₆FNO₃[1] | C₇H₆FNO₃[3] | C₇H₆FNO₃[7] |
| Molecular Weight | 171.13 g/mol [1] | 171.13 g/mol [3] | 171.13 g/mol [7] |
| Appearance | Light yellow solid | White to light yellow powder/crystal | Solid |
| Melting Point | 69-71 °C[1] | 103-105 °C | 49-51 °C |
| Boiling Point | Not readily available | Not readily available | 272 °C[8] |
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the expected spectroscopic data for the three isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for each isomer due to the different relative positions of the fluorine, nitro, and methoxy groups.
¹³C NMR Spectroscopy
The number of signals and their chemical shifts in the ¹³C NMR spectrum will differ for each isomer, reflecting the unique symmetry and electronic environment of the carbon atoms in the benzene ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly useful for distinguishing between these isomers, as the chemical shift of the fluorine atom is highly sensitive to its position relative to the electron-withdrawing nitro group and the electron-donating methoxy group.
Detailed, experimentally verified NMR data for these specific isomers is not consistently available in publicly accessible databases. The following table provides predicted and expected values based on established principles of NMR spectroscopy.
| Isomer | Spectroscopic Data |
| This compound | ¹H NMR (Predicted): Three aromatic protons with distinct multiplets. The proton ortho to the nitro group will be the most downfield. The methoxy group will appear as a singlet around 3.9 ppm. ¹³C NMR (Predicted): Six distinct aromatic carbon signals. The carbon bearing the nitro group will be significantly deshielded. ¹⁹F NMR (Predicted): A single resonance, with its chemical shift influenced by the para-nitro group. |
| 2-Fluoro-4-nitroanisole | ¹H NMR (Predicted): Three aromatic protons. The proton between the fluorine and nitro group will show coupling to fluorine. The methoxy group will be a singlet. ¹³C NMR (Predicted): Six distinct aromatic carbon signals. ¹⁹F NMR (Predicted): A single resonance, with its chemical shift influenced by the meta-nitro group. |
| 5-Fluoro-2-nitroanisole | ¹H NMR (Predicted): Three aromatic protons. The proton between the methoxy and nitro groups will be significantly deshielded. ¹³C NMR (Predicted): Six distinct aromatic carbon signals. ¹⁹F NMR (Predicted): A single resonance, with its chemical shift influenced by the ortho-nitro group, likely showing the most downfield shift among the three isomers. |
Infrared (IR) Spectroscopy
The IR spectra of these isomers will share similarities due to the presence of the same functional groups. However, subtle shifts in the absorption frequencies, particularly in the fingerprint region, can be used for differentiation.
| Functional Group | Expected Absorption Range (cm⁻¹) | Key Differentiating Features |
| Aromatic C-H Stretch | 3100 - 3000 | Minor shifts expected based on substitution pattern. |
| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Consistent across all isomers. |
| Aromatic C=C Stretch | 1600 - 1450 | The pattern and intensity of these bands can vary between isomers. |
| Asymmetric NO₂ Stretch | 1550 - 1500 | The position of this strong band may shift slightly depending on the electronic environment. |
| Symmetric NO₂ Stretch | 1350 - 1300 | A strong absorption whose position is sensitive to the isomer structure. |
| C-O-C Stretch (Anisole) | 1275 - 1200 (asymmetric) 1075 - 1020 (symmetric) | The exact positions can be influenced by the adjacent substituents. |
| C-F Stretch | 1250 - 1000 | The position of this band can be a key differentiator. |
Mass Spectrometry (MS)
While all three isomers have the same molecular weight and will therefore show the same molecular ion peak (M⁺) in their mass spectra, their fragmentation patterns upon ionization can differ. The relative abundances of fragment ions will be influenced by the stability of the resulting cations and neutral losses, which are in turn dictated by the positions of the substituents.
| Isomer | Molecular Ion (m/z) | Expected Key Fragment Ions (m/z) |
| This compound | 171 | Loss of •CH₃ (m/z 156), Loss of NO₂ (m/z 125), Loss of •OCH₃ (m/z 140) |
| 2-Fluoro-4-nitroanisole | 171 | Loss of •CH₃ (m/z 156), Loss of NO₂ (m/z 125), Loss of •OCH₃ (m/z 140) |
| 5-Fluoro-2-nitroanisole | 171 | Loss of •CH₃ (m/z 156), Loss of NO₂ (m/z 125), Loss of •OCH₃ (m/z 140) |
Note: The relative intensities of these fragments are crucial for differentiation. For instance, the stability of the fragment resulting from the loss of the nitro group may vary significantly between the isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers. Instrument-specific parameters should be optimized for best results.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
-
Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).
-
Reference: An external reference such as CFCl₃ is typically used.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to tetramethylsilane (TMS) for ¹H and ¹³C spectra.
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient suitable for eluting the analyte, for example, starting at 100 °C and ramping to 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical approach to differentiating the isomers.
Caption: General workflow for the spectroscopic analysis of this compound isomers.
Caption: Logical workflow for differentiating the isomers of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 454-16-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 2-Fluoro-4-nitroanisole | C7H6FNO3 | CID 223104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. 448-19-1|5-Fluoro-2-nitroanisole|BLD Pharm [bldpharm.com]
- 6. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 448-19-1 5-Fluoro-2-nitroanisole AKSci J91832 [aksci.com]
- 9. 5-Fluoro-2-nitroanisole | 448-19-1 [chemicalbook.com]
A Comparative Guide to the Synthesis of 2-Fluoro-5-nitroanisole: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic protocols for 2-Fluoro-5-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries. By examining the methylation of 2-fluoro-5-nitrophenol and the nucleophilic substitution of 2,4-difluoronitrobenzene, this document offers a detailed cost-benefit analysis to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound (CAS 454-16-0) is a crucial building block in organic synthesis, valued for its role in the development of complex molecules. Its chemical structure, featuring a fluorine atom and a nitro group on an anisole ring, provides unique reactivity for creating novel compounds. This guide presents a side-by-side comparison of two common synthetic routes, focusing on yield, purity, cost-effectiveness, safety, and environmental impact.
Comparative Analysis of Synthesis Protocols
The two primary methods for synthesizing this compound are the methylation of 2-fluoro-5-nitrophenol (Protocol 1) and the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene (Protocol 2).
Quantitative Data Summary
The following table summarizes the key quantitative data for each protocol. The cost per mole of each reactant has been estimated based on currently available market prices for laboratory-grade chemicals and may vary depending on the supplier and quantity purchased.
| Parameter | Protocol 1: Methylation of 2-Fluoro-5-nitrophenol | Protocol 2: Nucleophilic Substitution of 2,4-Difluoronitrobenzene |
| Starting Material | 2-Fluoro-5-nitrophenol | 2,4-Difluoronitrobenzene |
| Reagents | Dimethyl sulfate, Potassium carbonate | Methanol, Potassium tert-butoxide |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene |
| Yield | 94.1%[1] | 87.38%[1] |
| Purity | 99.5% (by GC)[1] | Not specified |
| Reaction Temperature | 60°C to 100°C[1] | 0°C to 20°C[1] |
| Reaction Time | 7-9 hours[1] | ~4.5 hours[1] |
| Estimated Reagent Cost per Mole of Product | ~$50 - $70 | ~$80 - $100 |
Experimental Protocols
Protocol 1: Methylation of 2-Fluoro-5-nitrophenol
This protocol involves the methylation of 2-fluoro-5-nitrophenol using dimethyl sulfate as the methylating agent and potassium carbonate as the base in N,N-dimethylformamide (DMF) as a solvent.[1]
Methodology:
-
In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.18 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.[1]
-
Heat the mixture to 60°C.[1]
-
Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.[1]
-
After the addition is complete, raise the reaction temperature to 90-100°C and maintain for 5-6 hours.[1]
-
Monitor the reaction progress by gas chromatography (GC) until the content of 5-fluoro-2-nitrophenol is below 0.5%.[1]
-
Cool the reaction mixture to 50°C, at which point monomethyl potassium sulfate will precipitate.[1]
-
Filter the mixture and subject the filtrate to decompression distillation to recover the DMF, yielding 2-nitro-5-fluoroanisole as a yellow oily liquid.[1]
Protocol 2: Nucleophilic Substitution of 2,4-Difluoronitrobenzene
This method utilizes the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with a methoxide source, generated from methanol and potassium tert-butoxide, in toluene.[1]
Methodology:
-
Add 500 ml of toluene to a clean and dry round bottom flask, followed by the addition of 500 g of 2,4-difluoro-1-nitrobenzene.[1]
-
Cool the reaction mass to 0°C and slowly add 100 ml of methanol.[1]
-
Add 353 g of potassium tert-butoxide (PTB) in 10 portions at 0°C.[1]
-
Stir the reaction mass at 0°C for 15-30 minutes.[1]
-
Raise the temperature to 20°C and stir for 4 hours.[1]
-
Decompose the reaction mass in 1500 ml of water and stir for 10-15 minutes.[1]
-
Add toluene to the reaction mass, separate the layers, and extract the aqueous layer with toluene.[1]
-
Combine the organic layers and wash with water and then with a brine solution.[1]
-
Dry the organic layer over sodium sulfate and distill off the solvent under vacuum.[1]
-
Add 1000 ml of petroleum ether to the residue, cool to below 10°C, and stir for 30 minutes.[1]
-
Filter the solid, wash with petroleum ether, and dry at 50-60°C for 3-5 hours to obtain the product.[1]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthesis protocol.
Caption: Workflow for the methylation of 2-fluoro-5-nitrophenol.
Caption: Workflow for the nucleophilic substitution of 2,4-difluoronitrobenzene.
Safety and Environmental Impact
A critical aspect of protocol selection is the consideration of the hazards associated with the chemicals used and the environmental impact of the process.
| Chemical | Protocol | Key Hazards | Environmental Impact |
| 2-Fluoro-5-nitrophenol | 1 | Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[3] | Harmful to aquatic life. |
| Dimethyl sulfate | 1 | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects and cancer. | Toxic to aquatic organisms. |
| Potassium carbonate | 1 | Causes skin and serious eye irritation.[4][5][6][7] May cause respiratory irritation.[4][5][6][7] | Generally considered to have a low environmental impact. |
| N,N-Dimethylformamide (DMF) | 1 | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child. | Readily biodegradable, but can be a source of air and water pollution if not handled correctly. |
| 2,4-Difluoronitrobenzene | 2 | Combustible liquid.[8][9] Toxic if swallowed, in contact with skin, or if inhaled.[10][8][11] Causes skin and serious eye irritation.[10][8][11] May cause respiratory irritation.[10][11] | Information on environmental impact is limited, but it is expected to be harmful to aquatic life. |
| Methanol | 2 | Highly flammable liquid and vapor.[12][13][14] Toxic if swallowed, in contact with skin, or if inhaled.[12][13][14] Causes damage to organs (optic nerve, central nervous system).[12][13][14] | Readily biodegradable, but large releases can be harmful to aquatic life. |
| Potassium tert-butoxide | 2 | Flammable solid.[15][16][17] Reacts violently with water.[15][18] Causes severe skin burns and eye damage.[15][16][18][17] | Reacts with water, which can alter the pH of aquatic environments. |
| Toluene | 2 | Highly flammable liquid and vapor.[19][20][21][22] May be fatal if swallowed and enters airways.[20][21] Causes skin irritation.[20][21] Suspected of damaging fertility or the unborn child.[20][21] | Harmful to aquatic life with long-lasting effects. |
Cost-Benefit Analysis and Conclusion
Protocol 1: Methylation of 2-Fluoro-5-nitrophenol
-
Benefits: This protocol offers a significantly higher yield (94.1%) and a well-documented high purity (99.5%). The starting material, 2-fluoro-5-nitrophenol, is generally less hazardous than 2,4-difluoronitrobenzene. The overall estimated reagent cost per mole of product is lower than that of Protocol 2.
-
Drawbacks: The use of dimethyl sulfate is a major concern due to its high toxicity and carcinogenicity, requiring stringent safety precautions. The reaction is also conducted at a higher temperature and for a longer duration. The solvent, DMF, is also a substance of concern due to its reproductive toxicity.
Protocol 2: Nucleophilic Substitution of 2,4-Difluoronitrobenzene
-
Benefits: This method operates at a lower temperature and has a shorter reaction time. While still using hazardous materials, it avoids the use of the highly toxic and carcinogenic dimethyl sulfate.
-
Drawbacks: The reported yield (87.38%) is lower than that of Protocol 1. The starting material, 2,4-difluoronitrobenzene, is toxic and an irritant. The use of potassium tert-butoxide, which reacts violently with water, requires careful handling. The overall estimated reagent cost per mole of product is higher.
Recommendation:
For laboratories prioritizing yield, purity, and lower reagent cost , Protocol 1 is the more attractive option. However, the significant health and safety risks associated with dimethyl sulfate and DMF cannot be understated and necessitate a robust safety infrastructure and handling protocols.
For settings where safety is the paramount concern , Protocol 2 presents a viable alternative. While the yield is slightly lower and the cost is higher, the avoidance of a known potent carcinogen like dimethyl sulfate may be a deciding factor. The milder reaction conditions are also an advantage in terms of energy consumption and operational safety.
Ultimately, the choice of synthesis protocol will depend on the specific priorities and capabilities of the research or production team. A thorough risk assessment should be conducted before implementing either method.
References
- 1. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 5-Fluoro-2-nitrophenol 99 446-36-6 [sigmaaldrich.com]
- 4. ineos.com [ineos.com]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. enartis.com [enartis.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. methanex.com [methanex.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. lobachemie.com [lobachemie.com]
- 18. fishersci.com [fishersci.com]
- 19. henrycounty.in.gov [henrycounty.in.gov]
- 20. carlroth.com [carlroth.com]
- 21. fishersci.com [fishersci.com]
- 22. pcs.com.sg [pcs.com.sg]
A Comparative Guide to the Synthesis of 2-Fluoro-5-nitroanisole for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Fluoro-5-nitroanisole, a critical building block in the development of various pharmaceuticals and agrochemicals, can be synthesized through several catalytic pathways. This guide provides an objective comparison of two prominent methods, offering supporting experimental data to inform the selection of the most suitable synthetic route.
This document outlines two distinct and effective methods for the synthesis of this compound: the O-methylation of 2-fluoro-5-nitrophenol and a nucleophilic aromatic substitution (SNAr) reaction starting from 2,4-difluoro-1-nitrobenzene. The comparison focuses on catalyst systems, reaction conditions, and overall yield, providing a clear basis for methodological selection in a research and development setting.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route for this compound is often a trade-off between starting material availability, desired purity, and overall yield. Below is a summary of two effective methods with their respective catalytic systems and performance metrics.
| Feature | Method 1: O-Methylation | Method 2: Nucleophilic Aromatic Substitution |
| Starting Material | 2-Fluoro-5-nitrophenol | 2,4-Difluoro-1-nitrobenzene |
| Catalytic System | Base-mediated (Potassium carbonate) | Base-mediated (Potassium tert-butoxide) |
| Methylating Agent | Dimethyl sulfate | Methanol |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene |
| Temperature | 60°C to 100°C | 0°C to 20°C |
| Reaction Time | 7 - 9 hours | ~4.5 hours |
| Reported Yield | 94.1%[1] | 87.38%[1] |
| Reported Purity | 99.5%[1] | Not specified |
Experimental Workflow Overview
The general experimental procedure for the synthesis of this compound, encompassing both methods, involves the reaction of the starting material with the methylating agent in the presence of a base, followed by workup and purification of the final product.
Caption: General workflow for the synthesis, workup, and purification of this compound.
Experimental Protocols
Method 1: O-Methylation of 2-Fluoro-5-nitrophenol
This method utilizes dimethyl sulfate as a methylating agent in the presence of potassium carbonate.
Materials:
-
2-Fluoro-5-nitrophenol
-
N,N-Dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Toluene
-
Sodium chloride (NaCl)
-
Sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
In a suitable reaction vessel, combine 2-fluoro-5-nitrophenol, N,N-dimethylformamide, and anhydrous potassium carbonate.[1]
-
Heat the mixture to 60°C.[1]
-
Slowly add dimethyl sulfate dropwise over a period of 2-3 hours.[1]
-
After the addition is complete, raise the reaction temperature to 90-100°C and maintain for 5-6 hours. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.[1]
-
Cool the reaction mixture to 50°C to allow for the precipitation of monomethyl potassium sulfate.[1]
-
Filter the mixture and recover the DMF from the filtrate by decompression distillation to obtain the crude this compound as a yellow oily liquid.[1]
Method 2: Nucleophilic Aromatic Substitution of 2,4-Difluoro-1-nitrobenzene
This approach involves the reaction of 2,4-difluoro-1-nitrobenzene with methanol in the presence of a strong base, potassium tert-butoxide.
Materials:
-
2,4-Difluoro-1-nitrobenzene
-
Toluene
-
Methanol
-
Potassium tert-butoxide (PTB)
-
Sodium chloride (NaCl)
-
Sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Add toluene and 2,4-difluoro-1-nitrobenzene to a clean, dry reaction flask.[1]
-
Cool the reaction mixture to 0°C and slowly add methanol.[1]
-
Add potassium tert-butoxide in portions at 0°C.[1]
-
Stir the reaction mixture at 0°C for 15-30 minutes, then allow the temperature to rise to 20°C and stir for an additional 4 hours.[1]
-
Decompose the reaction by adding water.[1]
-
Add toluene and separate the organic layer. Extract the aqueous layer with toluene.[1]
-
Combine the organic layers and wash with water, followed by a brine solution.[1]
-
Dry the organic layer over sodium sulfate and remove the solvent under vacuum.[1]
-
Add petroleum ether to the residue and cool to below 10°C, then stir for 30 minutes to induce crystallization.[1]
-
Filter the solid, wash with petroleum ether, and dry to obtain this compound.[1]
Concluding Remarks
Both presented methods offer viable pathways to this compound with high yields. Method 1, the O-methylation of 2-fluoro-5-nitrophenol, provides a slightly higher reported yield and purity. However, the choice of method will ultimately depend on factors such as the cost and availability of starting materials, scalability, and the specific requirements of the subsequent synthetic steps. Researchers are encouraged to consider these factors when selecting the optimal protocol for their needs. Further optimization, for instance, through the investigation of phase-transfer catalysts for the O-methylation reaction, could potentially lead to even more efficient and environmentally benign synthetic procedures.
References
A Comparative Guide to Chromatographic Purity Validation of 2-Fluoro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of 2-Fluoro-5-nitroanisole purity. As a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules, ensuring the purity of this compound is paramount for the safety, efficacy, and reproducibility of the final products. This document outlines detailed experimental protocols and presents a comparative analysis of these two powerful chromatographic techniques, supported by representative data for nitroaromatic compounds.
Comparison of Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing the purity of this compound and identifying potential impurities.[1] The choice between these techniques often depends on the nature of the impurities to be detected and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of components in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase. | Separation of volatile components in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds, including starting materials, intermediates, and degradation products.[1] | Ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and volatile by-products.[1] |
| Typical Analytes | This compound, related substances (e.g., isomers, over-nitrated or under-nitrated species), non-volatile starting materials, and degradation products. | Residual solvents from synthesis (e.g., methanol, ethanol, acetonitrile, DMF), volatile starting materials, and certain by-products.[1] |
| Detection | Commonly uses a UV detector, often a photodiode array (PDA) detector for peak purity assessment.[1] | A mass spectrometer provides both quantitative data and structural information for impurity identification. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase. | May require headspace analysis for residual solvents or derivatization for non-volatile compounds. |
| Data Output | Chromatogram showing retention time and peak area for quantification. PDA detectors provide UV spectra for peak purity analysis.[1] | Total ion chromatogram (TIC) and mass spectra for each peak, allowing for identification and quantification. |
Experimental Protocols
The following are detailed, representative protocols for the purity validation of this compound using HPLC-UV and GC-MS. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Related Substances
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or PDA detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1%) in water (Mobile Phase A)
-
Formic acid (0.1%) in acetonitrile (Mobile Phase B)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or an optimal wavelength determined by PDA) |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of this compound using the area percent method from the resulting chromatogram.
-
Identify and quantify any impurities based on their retention times and peak areas relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Residual Solvents
This headspace GC-MS method is suitable for the identification and quantification of residual solvents in the this compound sample.
1. Instrumentation and Materials:
-
GC-MS system with a headspace autosampler
-
DB-624 or equivalent capillary column (e.g., 30 m x 0.25 mm, 1.4 µm film thickness)
-
Helium (carrier gas)
-
Residual solvent standards
-
Headspace vials
2. GC-MS Conditions:
| Parameter | Condition |
| Headspace Vial Equilibration | 80 °C for 15 minutes |
| GC Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| MS Transfer Line Temperature | 280 °C |
| MS Ion Source Temperature | 230 °C |
| Mass Range | m/z 35-350 |
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents. Prepare a series of working standards by diluting the stock solution in a suitable solvent in headspace vials.
-
Sample Preparation: Accurately weigh a portion of the this compound sample into a headspace vial.
4. Data Analysis:
-
Identify residual solvents in the sample by comparing their retention times and mass spectra to those of the standards.
-
Quantify the amount of each residual solvent using a calibration curve generated from the standard solutions.
Mandatory Visualizations
The following diagrams illustrate the workflows for the chromatographic purity validation of this compound.
References
The Efficacy of Next-Generation EGFR Inhibitors Stemming from 2-Fluoro-5-nitroanisole Precursors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the journey from a simple chemical intermediate to a life-saving pharmaceutical is a testament to the power of medicinal chemistry. This guide provides a comparative analysis of the efficacy of pharmaceuticals derived from synthetic precursors of 2-Fluoro-5-nitroanisole, with a primary focus on the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib. This potent anti-cancer agent, used in the treatment of non-small cell lung cancer (NSCLC), traces its synthetic origins to 4-fluoro-2-methoxy-5-nitroaniline, a close derivative of this compound.
This guide will delve into the quantitative efficacy data of Osimertinib in comparison to earlier generation EGFR inhibitors such as Gefitinib and Erlotinib. Detailed experimental protocols for key assays that determine their therapeutic potential will be provided, alongside a visualization of the critical EGFR signaling pathway that these drugs target.
From a Simple Anisole to a Potent Kinase Inhibitor
The synthesis of complex pharmaceutical agents often begins with versatile chemical building blocks. This compound, with its reactive fluoro and nitro groups, serves as a valuable starting point in organic synthesis for the creation of a diverse range of molecules.[1] Through a series of chemical transformations, this precursor can be converted into more complex intermediates, such as 4-fluoro-2-methoxy-5-nitroaniline, a key component in the synthesis of the advanced EGFR inhibitor, Osimertinib.[1]
Comparative Efficacy of EGFR Inhibitors
The development of EGFR inhibitors has been a landmark achievement in targeted cancer therapy. The evolution from first-generation inhibitors like Gefitinib and Erlotinib to the third-generation Osimertinib reflects a sophisticated understanding of drug resistance mechanisms, particularly the T790M mutation in the EGFR gene.
| Drug | Generation | Target | IC50 (nM) - EGFR T790M | IC50 (nM) - EGFR L858R |
| Gefitinib | First | EGFR | >1000 | 11.8 |
| Erlotinib | First | EGFR | >1000 | 1.9 |
| Osimertinib | Third | EGFR (including T790M) | 12.9 | 1.1 |
Table 1: Comparative in vitro Efficacy of EGFR Inhibitors. The data highlights Osimertinib's potent inhibition of the T790M resistance mutation, a key advantage over first-generation drugs.
Clinical trial data further underscores the superior efficacy of Osimertinib in patients with EGFR T790M-mutated NSCLC.
| Drug | Clinical Trial | Median Progression-Free Survival (PFS) | Overall Survival (OS) at 24 months |
| Platinum-based Chemotherapy | AURA3 | 4.4 months | 56% |
| Osimertinib | AURA3 | 10.1 months | 73% |
Table 2: Clinical Efficacy of Osimertinib in T790M-Positive NSCLC. Osimertinib demonstrates a significant improvement in progression-free survival compared to standard chemotherapy in this patient population.
The EGFR Signaling Pathway and Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.
EGFR inhibitors act by competing with ATP for the binding site in the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling. Osimertinib distinguishes itself by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition. This covalent binding is particularly effective against the T790M mutant, where a "gatekeeper" threonine residue is replaced by a methionine, altering the binding pocket and conferring resistance to first-generation inhibitors.
Experimental Protocols
The evaluation of EGFR inhibitors relies on a battery of standardized in vitro and in vivo assays. Below are the methodologies for two key experiments.
Kinase Inhibition Assay (Lanthanide-Based Fluorescence Resonance Energy Transfer - LANCE)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents: Recombinant human EGFR (wild-type, L858R, or T790M mutant), biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure: a. The kinase reaction is performed in a 384-well plate. b. The test compound (e.g., Osimertinib) is serially diluted and added to the wells. c. The kinase, substrate, and ATP are then added to initiate the phosphorylation reaction. d. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes). e. A detection mixture containing the europium-labeled antibody and SA-APC is added to stop the reaction. f. After another incubation period, the plate is read on a fluorescence plate reader.
-
Data Analysis: The FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Lines: Human non-small cell lung cancer cell lines expressing different EGFR mutations (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours). c. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. d. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO). e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the log concentration of the compound.
Conclusion
The journey from a fundamental building block like this compound to a highly effective and specific therapeutic agent such as Osimertinib exemplifies the progress in modern drug discovery. The ability to rationally design and synthesize molecules that target specific molecular aberrations in cancer has revolutionized patient outcomes. The superior efficacy of Osimertinib, particularly in overcoming resistance to earlier EGFR inhibitors, underscores the importance of continued research and development in this field. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers dedicated to advancing the next generation of targeted cancer therapies.
References
Assessing the Environmental Impact of 2-Fluoro-5-nitroanisole Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Fluoro-5-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries, necessitates a thorough evaluation of its environmental footprint. This guide provides a comparative analysis of two common synthetic routes to this compound and its close isomer, 5-fluoro-2-nitroanisole, offering insights into their environmental impact through quantitative data, detailed experimental protocols, and an evaluation based on green chemistry principles.
Comparative Analysis of Synthesis Routes
Two primary methods for the synthesis of fluoro-nitroanisole derivatives are prevalent: the methylation of a corresponding nitrophenol and the nucleophilic aromatic substitution (SNAr) of a difluoronitrobenzene. This guide will compare these two routes, using data available for the synthesis of 5-Fluoro-2-nitroanisole as a representative model.
Route 1: Methylation of 2-Fluoro-5-nitrophenol
This traditional approach involves the O-methylation of a 2-fluoro-5-nitrophenol precursor. Common methylating agents include dimethyl sulfate or iodomethane, with a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
Route 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative pathway involves the reaction of 2,4-difluoronitrobenzene with a methoxide source, typically generated from methanol and a strong base like potassium tert-butoxide, in a less polar solvent such as toluene.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthesis routes leading to a fluoro-nitroanisole product. The data is based on published experimental procedures for the synthesis of 5-Fluoro-2-nitroanisole.
| Parameter | Route 1: Methylation of 5-Fluoro-2-nitrophenol | Route 2: SNAr of 2,4-Difluoronitrobenzene |
| Starting Materials | 5-Fluoro-2-nitrophenol, Dimethyl sulfate, Potassium carbonate | 2,4-Difluoronitrobenzene, Methanol, Potassium tert-butoxide |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene |
| Product Yield | 94.1% | 87.38% |
| Reaction Temperature | 90-100°C | 0-20°C |
| Reaction Time | 5-6 hours | 4 hours |
| Key Byproducts | Monomethyl potassium sulfate | Potassium fluoride, tert-butanol |
Green Chemistry Metrics: A Comparative Overview
To provide a more holistic environmental assessment, several green chemistry metrics can be applied to these synthetic routes.
| Green Metric | Route 1: Methylation | Route 2: SNAr | Greener Alternative for Route 1 |
| Atom Economy | Lower (due to sulfate leaving group) | Higher (smaller leaving group) | Higher (with DMC) |
| E-Factor (estimated) | Higher (more solvent and byproduct mass) | Lower (less solvent, lighter byproducts) | Lower (biodegradable byproducts) |
| Process Mass Intensity (PMI) (estimated) | Higher | Lower | Lower |
| Reagent Toxicity | High (Dimethyl sulfate is highly toxic and carcinogenic) | Moderate (Potassium tert-butoxide is corrosive) | Low (Dimethyl carbonate is a greener alternative) |
| Solvent Hazard | High (DMF is a reproductive toxin) | Moderate (Toluene is a flammable neurotoxin) | N/A |
Experimental Protocols
Protocol for Route 1: Methylation of 5-Fluoro-2-nitrophenol
This protocol is adapted from the synthesis of 5-Fluoro-2-nitroanisole.
-
Reaction Setup: In a 5L four-necked flask, combine 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.
-
Reagent Addition: Heat the mixture to 60°C. Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.
-
Reaction: After the addition is complete, raise the temperature to 90-100°C and maintain for 5-6 hours. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 50°C to precipitate monomethyl potassium sulfate. Filter the mixture and recover the DMF from the filtrate by vacuum distillation to yield the product.
Protocol for Route 2: SNAr of 2,4-Difluoronitrobenzene
This protocol is adapted from the synthesis of 5-Fluoro-2-nitroanisole.
-
Reaction Setup: Add 500 ml of toluene and 500 g of 2,4-difluoro-1-nitrobenzene to a clean, dry round-bottom flask.
-
Reagent Addition: Cool the mixture to 0°C and slowly add 100 ml of methanol. Add 353 g of potassium tert-butoxide in portions at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 15-30 minutes, then allow it to warm to 20°C and stir for 4 hours.
-
Workup: Decompose the reaction mixture with 1500 ml of water. Extract the aqueous layer with toluene. Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Isolation: Remove the solvent under vacuum. Add 1000 ml of petroleum ether to the residue and cool to below 10°C to induce crystallization. Filter and dry the solid product.
Environmental Impact and Greener Alternatives
The primary environmental concerns with Route 1 are the use of highly toxic dimethyl sulfate and the hazardous solvent DMF.[2][3] Dimethyl sulfate is a potent carcinogen, and DMF is a reproductive toxicant.[2][3] A significant improvement to this route would be the substitution of dimethyl sulfate with dimethyl carbonate (DMC), a much safer and more environmentally benign methylating agent.[4] DMC's byproducts, methanol and carbon dioxide, are less harmful than the sulfate salts produced with dimethyl sulfate.
Route 2 presents a greener profile by avoiding highly toxic methylating agents. Toluene, while still a hazardous solvent, is generally considered less environmentally damaging than DMF. The byproducts, potassium fluoride and tert-butanol, are also of lower concern than the waste from the traditional methylation route.
Visualization of Environmental Impact Assessment Workflow
The following diagram illustrates a logical workflow for assessing the environmental impact of a chemical synthesis, a crucial process in modern drug development and chemical manufacturing.
Caption: Workflow for assessing the environmental impact of a chemical synthesis.
References
Safety Operating Guide
Safe Disposal of 2-Fluoro-5-nitroanisole: A Procedural Guide
Ensuring the proper disposal of 2-Fluoro-5-nitroanisole is critical for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this chemical in accordance with safety regulations. The primary and mandated method of disposal is through a licensed and approved waste disposal facility.
Key Hazard Information and Safety Precautions
This compound presents several hazards that necessitate careful handling during the disposal process. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Some sources also indicate that it is suspected of causing genetic defects.[2] Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE): Before handling this compound for disposal, the following PPE must be worn:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.
Pre-Disposal and Storage Recommendations
Proper storage is essential while awaiting disposal. This compound should be stored in a well-ventilated place with the container tightly closed.[1][3] Some sources recommend storage in a cool, dark place at temperatures below 15°C.
| Property | Value |
| Physical State | Solid (powder to crystal) or Liquid |
| Appearance | White to Amber or Colorless to Light yellow |
| Melting Point | 17 - 52 °C / 62.6 - 125.6 °F |
| Boiling Point | 220.9 - 272 °C |
| Hazards | Skin irritant, serious eye irritant, may cause respiratory irritation, suspected of causing genetic defects. |
| Storage | Store in a well-ventilated, cool, and dark place. Keep container tightly closed. |
Note: Physical properties can vary. Always refer to the specific safety data sheet for the product in hand.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted through an approved waste disposal plant.[2][3][4] The following steps outline the process for preparing this chemical for collection by a licensed waste disposal service.
1. Waste Identification and Segregation:
- Clearly label the waste container as "Hazardous Waste: this compound".
- Include the chemical formula (C₇H₆FNO₃) and any other identifiers required by your institution or local regulations.
- Do not mix this compound with other waste chemicals unless specifically instructed to do so by your environmental health and safety (EHS) department or the waste disposal company.
2. Containerization:
- Ensure the chemical is in a suitable, closed container that is in good condition and compatible with the substance.
- The container must be securely sealed to prevent leaks or spills.
3. Documentation:
- Complete all necessary hazardous waste disposal forms as required by your institution and local regulatory bodies. This typically includes information on the chemical name, quantity, and associated hazards.
4. Storage Pending Disposal:
- Store the labeled and sealed waste container in a designated hazardous waste accumulation area.
- This area should be secure, well-ventilated, and away from incompatible materials.
5. Scheduling and Collection:
- Contact your institution's EHS department or an approved chemical waste disposal company to schedule a pickup.
- Provide them with all necessary documentation regarding the waste.
Important Considerations:
-
Spill Management: In case of a spill, avoid breathing dust or vapors. Use appropriate PPE and collect the spilled material promptly. Dispose of the collected material and any contaminated surfaces as hazardous waste.
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal. Your institution's EHS department is the primary resource for these regulations.
-
Do Not:
-
Dispose of this compound down the drain.[5]
-
Attempt to neutralize the chemical without a validated and approved protocol and the necessary safety equipment.
-
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides the essential framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can maintain a safe working environment and ensure regulatory compliance. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluoro-5-nitroanisole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Fluoro-5-nitroanisole (CAS: 454-16-0), a key intermediate in various synthetic applications. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Essential Safety Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Hazard Identification and Classification
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin Irritation (Category 2)[1][2] |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A)[1][2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[1][2] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| Appearance | Light yellow solid or powder to crystal |
| Melting Point | 69-71 °C[3] |
| Boiling Point | 270.3 °C at 760 mmHg[3] |
| Solubility | Slightly soluble in chloroform and methanol.[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | A flame-retardant lab coat, buttoned completely, is necessary. Long pants and closed-toe, closed-heel shoes are mandatory. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from preparation to cleanup.
Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the immediate vicinity.
Handling the Chemical:
-
Personal Protective Equipment: Don the required PPE as detailed in the table above before handling the chemical container.
-
Weighing: If weighing the solid, do so in a fume hood to avoid inhalation of any dust particles. Use a tared and sealed container to minimize exposure.
-
Dispensing: When transferring the chemical, use a spatula or other appropriate tool. Avoid creating dust.
-
Reactions: When using in a reaction, ensure the apparatus is properly assembled and secured within the fume hood.
Post-Handling and Cleanup:
-
Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol) and then with soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound and grossly contaminated materials (e.g., paper towels, gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: If the chemical is dissolved in a solvent, collect the solution in a designated, labeled, and sealed hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up and place it into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS office immediately. |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
